Product packaging for (1-Ethyl-1H-imidazol-5-yl)methanol(Cat. No.:CAS No. 215872-62-1)

(1-Ethyl-1H-imidazol-5-yl)methanol

Cat. No.: B1344633
CAS No.: 215872-62-1
M. Wt: 126.16 g/mol
InChI Key: FRNCAMZAPFINSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-Ethyl-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B1344633 (1-Ethyl-1H-imidazol-5-yl)methanol CAS No. 215872-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNCAMZAPFINSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629363
Record name (1-Ethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215872-62-1
Record name 1-Ethyl-1H-imidazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215872-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Ethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of Substituted (1H-Imidazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (1-alkyl-1H-imidazol-5-yl)methanol derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. Due to a notable lack of specific experimental data for (1-Ethyl-1H-imidazol-5-yl)methanol, this document leverages the well-documented properties of its close structural analog, (1-Methyl-1H-imidazol-5-yl)methanol, as a foundational model. The principles, protocols, and data presented herein are intended to provide researchers with a robust framework for the synthesis, analysis, and further investigation of these valuable imidazole-based compounds. The imidazole core is a key structural motif in numerous biologically active molecules, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics.[1][2][3][4]

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[2][4] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold for interacting with biological targets.[1] Consequently, substituted imidazoles have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The (1-alkyl-1H-imidazol-5-yl)methanol series, in particular, offers a versatile platform for further functionalization, making a thorough understanding of their chemical properties essential for drug discovery and development.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of (1-alkyl-1H-imidazol-5-yl)methanol derivatives are crucial for predicting their behavior in both chemical reactions and biological systems. While specific experimental data for the ethyl derivative is scarce, we can infer its properties based on the known data for the methyl analog.

Property(1-Methyl-1H-imidazol-5-yl)methanol (Experimental/Predicted)This compound (Predicted)
CAS Number 38993-84-9215872-62-1
Molecular Formula C₅H₈N₂OC₆H₁₀N₂O
Molecular Weight 112.13 g/mol 126.16 g/mol
Appearance White to off-white solidLikely a colorless to pale yellow oil or low-melting solid
Solubility Soluble in water and polar organic solvents like methanol and ethanolExpected to have good solubility in polar organic solvents, with potentially slightly lower water solubility than the methyl analog due to increased hydrophobicity.
pKa The imidazole ring has a pKa of approximately 7 for the conjugate acid.Expected to be similar to the methyl analog, around 7.

Synthesis of (1-Alkyl-1H-imidazol-5-yl)methanol Derivatives

The synthesis of (1-alkyl-1H-imidazol-5-yl)methanol derivatives can be approached through several strategic pathways. A common and effective method involves the reduction of the corresponding carboxylic acid ester, which in turn can be synthesized from readily available starting materials.

General Synthetic Workflow

A plausible and efficient synthetic route to this compound would likely mirror the synthesis of its methyl counterpart. This involves the initial N-alkylation of a suitable imidazole precursor followed by the reduction of a carbonyl group at the 5-position.

Synthesis_Workflow Start Ethyl 1H-imidazole-5-carboxylate Step1 N-Alkylation (e.g., Ethyl iodide, NaH) Start->Step1 Intermediate Ethyl 1-ethyl-1H-imidazole-5-carboxylate Step1->Intermediate Step2 Reduction (e.g., LiAlH4, THF) Intermediate->Step2 Product This compound Step2->Product Reactivity cluster_imidazole Imidazole Ring Reactivity cluster_alcohol Alcohol Reactivity Molecule This compound Imidazole Ring Primary Alcohol Electrophilic_Substitution Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Molecule:n->Electrophilic_Substitution Metal_Coordination Coordination to Metal Centers Molecule:n->Metal_Coordination Oxidation Oxidation to Aldehyde or Carboxylic Acid Molecule:o->Oxidation Esterification Esterification with Carboxylic Acids Molecule:o->Esterification Conversion_to_Halide Conversion to Alkyl Halide (e.g., with SOCl₂) Molecule:o->Conversion_to_Halide

References

An In-depth Technical Guide to (1-Ethyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (1-Ethyl-1H-imidazol-5-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, outlines validated synthetic protocols, and explores its significant applications, particularly in the realm of drug discovery and development. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in research and development endeavors.

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and natural products. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for the design of novel therapeutic agents. The strategic substitution on the imidazole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound, with its ethyl group at the N-1 position and a hydroxymethyl group at the C-5 position, represents a versatile intermediate for the synthesis of a diverse range of complex molecules. This guide will delve into the technical specifics of this valuable compound.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount for the successful application of any chemical compound. This compound is a distinct molecule with the following key identifiers and properties:

PropertyValueSource
CAS Number 215872-62-1[1][2]
Molecular Formula C6H10N2O[2]
Molecular Weight 126.16 g/mol [2]
Appearance Colorless liquid[3]
Density Approx. 1.1 g/cm³[3]
Purity Typically >95%[2]

These properties are foundational for its handling, reaction setup, and analytical characterization.

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding ester or aldehyde. The following protocol is a validated approach for its laboratory-scale synthesis.

Reaction Scheme

A representative synthetic pathway involves the reduction of ethyl 1-ethyl-1H-imidazole-5-carboxylate using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Synthesis of this compound Ethyl 1-ethyl-1H-imidazole-5-carboxylate Ethyl 1-ethyl-1H-imidazole-5-carboxylate LiAlH4 in THF LiAlH4 in THF Ethyl 1-ethyl-1H-imidazole-5-carboxylate->LiAlH4 in THF Reduction Quenching (e.g., Na2SO4·10H2O) Quenching (e.g., Na2SO4·10H2O) LiAlH4 in THF->Quenching (e.g., Na2SO4·10H2O) Workup This compound This compound Quenching (e.g., Na2SO4·10H2O)->this compound Isolation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 1-ethyl-1H-imidazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous THF. Cool the slurry to 0 °C using an ice bath.

  • Addition of Ester: Dissolve ethyl 1-ethyl-1H-imidazole-5-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid sodium sulfate decahydrate at 0 °C. This method is preferred for its safety and ease of handling compared to the dropwise addition of water.

  • Work-up and Isolation: After the quenching is complete, add anhydrous sodium sulfate to the mixture and stir for 30 minutes. Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a wide range of pharmacologically active molecules. Its utility stems from the versatile reactivity of the hydroxymethyl group, which can be readily converted into other functional groups such as aldehydes, carboxylic acids, halides, and amines.

Role as a Synthetic Intermediate

The imidazole core is a key feature in many antifungal, antibacterial, and anticancer agents. The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions to elaborate the molecular structure.

Potential Therapeutic Areas

While specific drugs directly incorporating the this compound moiety are not extensively documented in publicly available literature, the broader class of substituted imidazoles has shown promise in several therapeutic areas:

  • Oncology: Imidazole-based compounds have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.

  • Infectious Diseases: The imidazole scaffold is central to many antifungal drugs that inhibit ergosterol biosynthesis.

  • Inflammatory Diseases: Certain imidazole derivatives have demonstrated anti-inflammatory properties by modulating cytokine production or enzyme activity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safe handling practices to support its effective use in research and development.

References

Introduction: The Significance of (1-Ethyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a key building block in medicinal chemistry and drug discovery. Its substituted imidazole core is a prevalent motif in numerous biologically active compounds. The strategic placement of the ethyl group at the N-1 position and the hydroxymethyl group at the C-5 position provides a versatile scaffold for the synthesis of a wide array of therapeutic agents. Understanding the available synthetic routes and the selection of appropriate starting materials is paramount for efficient and scalable production in a research and development setting. This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, with a focus on the causality behind experimental choices and the validation of protocols.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and the specific purity requirements of the final compound. Here, we dissect two primary and logically sound approaches:

  • Strategy 1: Functional Group Manipulation of a Pre-formed 1-Ethylimidazole Ring. This approach commences with a commercially available 1-ethylimidazole scaffold, followed by the introduction and subsequent modification of a functional group at the C-5 position.

  • Strategy 2: N-Alkylation of a Pre-functionalized Imidazole Core. This strategy begins with an imidazole ring already bearing a suitable functional group at the C-5 position, which is then selectively ethylated at the N-1 position.

Below is a visual representation of these divergent synthetic pathways.

G cluster_0 Strategy 1: Functional Group Manipulation cluster_1 Strategy 2: N-Alkylation 1-Ethyl-1H-imidazole 1-Ethyl-1H-imidazole 1-Ethyl-1H-imidazole-5-carbaldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde 1-Ethyl-1H-imidazole->1-Ethyl-1H-imidazole-5-carbaldehyde Formylation This compound This compound 1-Ethyl-1H-imidazole-5-carbaldehyde->this compound Reduction Imidazole-5-carboxylic acid Imidazole-5-carboxylic acid Ethyl 1H-imidazole-5-carboxylate Ethyl 1H-imidazole-5-carboxylate Imidazole-5-carboxylic acid->Ethyl 1H-imidazole-5-carboxylate Esterification Ethyl 1-ethyl-1H-imidazole-5-carboxylate Ethyl 1-ethyl-1H-imidazole-5-carboxylate Ethyl 1H-imidazole-5-carboxylate->Ethyl 1-ethyl-1H-imidazole-5-carboxylate N-Ethylation Ethyl 1-ethyl-1H-imidazole-5-carboxylate->this compound Reduction

Caption: Divergent synthetic strategies for this compound.

Strategy 1: Functional Group Manipulation of 1-Ethyl-1H-imidazole

This strategy is often favored due to the ready commercial availability of 1-ethyl-1H-imidazole. The core of this approach is the regioselective introduction of a functional group at the C-5 position, which can then be converted to the desired hydroxymethyl group.

Key Starting Material:
  • 1-Ethyl-1H-imidazole: A liquid at room temperature, it is available from various chemical suppliers.[1][2]

Synthetic Pathway and Experimental Protocols:

The most direct functionalization is the introduction of a formyl group (-CHO) via a Vilsmeier-Haack reaction, followed by reduction.

G start 1-Ethyl-1H-imidazole intermediate 1-Ethyl-1H-imidazole-5-carbaldehyde start->intermediate Vilsmeier-Haack (POCl3, DMF) end This compound intermediate->end Reduction (NaBH4)

Caption: Workflow for Strategy 1.

Step 1: Formylation of 1-Ethyl-1H-imidazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like imidazole. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium species, from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) to 0 °C.

  • Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-ethyl-1H-imidazole (1.0 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.[3]

  • Cool the reaction mixture to 0 °C and carefully neutralize it by the slow addition of an aqueous solution of sodium acetate until the pH is approximately 7.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Ethyl-1H-imidazole-5-carbaldehyde.[4][5]

Step 2: Reduction of 1-Ethyl-1H-imidazole-5-carbaldehyde

The aldehyde intermediate is then reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Protocol:

  • Dissolve the crude 1-Ethyl-1H-imidazole-5-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Advantages and Disadvantages of Strategy 1:
FeatureAssessment
Starting Material Availability Excellent. 1-Ethyl-1H-imidazole is readily available.[1][2]
Number of Steps Two main steps.
Scalability Good. The Vilsmeier-Haack reaction can be performed on a large scale.
Potential Issues The Vilsmeier-Haack reaction requires careful temperature control and handling of phosphoryl chloride. Purification of the intermediate aldehyde may be necessary.

Strategy 2: N-Alkylation of a Pre-functionalized Imidazole Core

This approach begins with an imidazole derivative that already contains a functional group at the C-5 position, which is then N-ethylated. A common starting point is an ester of imidazole-5-carboxylic acid.

Key Starting Materials:
  • Ethyl 1H-imidazole-5-carboxylate: Commercially available, this solid provides the necessary C-5 functional group.[6]

  • Ethyl Halide (e.g., Ethyl Bromide or Ethyl Iodide): The alkylating agent.

Synthetic Pathway and Experimental Protocols:

This pathway involves the N-alkylation of the imidazole ester followed by the reduction of the ester group.

G start Ethyl 1H-imidazole-5-carboxylate intermediate Ethyl 1-ethyl-1H-imidazole-5-carboxylate start->intermediate N-Alkylation (EtBr, K2CO3) end This compound intermediate->end Reduction (LiAlH4)

Caption: Workflow for Strategy 2.

Step 1: N-Ethylation of Ethyl 1H-imidazole-5-carboxylate

The N-alkylation of imidazoles can be achieved under basic conditions to deprotonate the imidazole nitrogen, followed by reaction with an ethyl halide.[7][8] The use of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile is common.[9]

Protocol:

  • To a solution of Ethyl 1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Ethyl 1-ethyl-1H-imidazole-5-carboxylate.

Step 2: Reduction of Ethyl 1-ethyl-1H-imidazole-5-carboxylate

The ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Add a solution of Ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[10]

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

  • Wash the filter cake with additional THF.

  • Combine the filtrates and concentrate under reduced pressure to yield crude this compound.

  • Purify by column chromatography on silica gel if necessary.

Advantages and Disadvantages of Strategy 2:
FeatureAssessment
Starting Material Availability Good. Ethyl 1H-imidazole-5-carboxylate is commercially available.[6]
Number of Steps Two main steps.
Scalability Good, although the use of LiAlH₄ requires careful handling and quenching procedures, especially on a large scale.
Potential Issues N-alkylation can sometimes yield a mixture of N-1 and N-3 isomers, although with the C-5 substituent, N-1 is generally favored. LiAlH₄ is a hazardous reagent.

Alternative Starting Materials and Routes

While the two strategies outlined above are the most common, other starting materials and synthetic transformations can be employed:

  • From 1-Ethyl-1H-imidazole-5-carboxylic acid: If this carboxylic acid is available, it can be reduced directly to the alcohol. This reduction can be achieved using LiAlH₄ or by first converting the acid to a more reactive derivative.[11][12]

  • Grignard Reactions: It is conceptually possible to start with a protected 1-ethyl-1H-imidazole, perform a Grignard exchange or lithiation at the C-5 position, and then react with formaldehyde. However, this route is often more complex due to the need for protecting groups and the handling of highly reactive organometallic species.[13][14]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice of starting materials and the overall synthetic strategy will be dictated by a combination of commercial availability, cost, scale, and the specific requirements of the research or development program. For rapid access on a smaller scale, Strategy 1 , starting from 1-ethyl-1H-imidazole, is often the most direct. For larger-scale synthesis where the handling of LiAlH₄ is well-established, Strategy 2 , starting from ethyl 1H-imidazole-5-carboxylate, presents a robust and reliable alternative. Both pathways provide a solid foundation for the production of this important synthetic intermediate.

References

The Rising Therapeutic Potential of Ethyl-Imidazole Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" – a recurring motif in a multitude of clinically successful drugs. From the antifungal action of ketoconazole to the anti-ulcer efficacy of omeprazole, the versatility of the imidazole core is well-documented. This guide delves into a specific, promising subclass: ethyl-imidazole methanol derivatives . The strategic incorporation of an ethyl group and a methanol moiety onto the imidazole framework offers a nuanced modulation of lipophilicity, hydrogen bonding capacity, and steric hindrance, opening new avenues for targeted therapeutic interventions. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and evaluation methodologies pertinent to this exciting class of compounds.

I. Synthetic Pathways to Ethyl-Imidazole Methanol Derivatives: A Strategic Approach

The rational design and synthesis of ethyl-imidazole methanol derivatives are pivotal to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern on the imidazole ring and the intended biological target. A common and versatile approach involves a multi-step synthesis culminating in the desired product.

A. General Synthetic Strategy: A Step-by-Step Protocol

A frequently employed synthetic route begins with the appropriate starting materials to construct the substituted imidazole core, followed by the introduction of the ethyl and methanol functionalities.

Step 1: Synthesis of the Imidazole Core

The Radziszewski reaction and its modifications provide a robust method for the synthesis of polysubstituted imidazoles.[1]

  • Reaction: Condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and a primary amine in the presence of ammonium acetate.

  • Rationale: This one-pot, multi-component reaction is highly efficient for creating diverse imidazole scaffolds. The choice of the starting aldehyde and amine dictates the substituents at positions 2 and 1 of the imidazole ring, respectively.

Step 2: N-Alkylation to Introduce the Ethyl Group

  • Reaction: The synthesized imidazole is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., sodium hydride or potassium carbonate) and a suitable solvent (e.g., anhydrous DMF or acetone).[2]

  • Rationale: This nucleophilic substitution reaction selectively introduces the ethyl group onto one of the nitrogen atoms of the imidazole ring. The choice of base and solvent is critical to ensure efficient and clean conversion.

Step 3: Introduction of the Methanol Moiety

This can be achieved through various methods depending on the desired position of the methanol group. One common strategy is the reduction of a corresponding aldehyde.

  • Reaction: If the starting aldehyde in the Radziszewski reaction contained a protected hydroxyl group or a precursor, it can be deprotected or converted to a hydroxyl group. Alternatively, a formyl group can be introduced at a specific position on the imidazole ring (e.g., via Vilsmeier-Haack reaction) followed by reduction with a mild reducing agent like sodium borohydride.[3]

  • Rationale: This final step introduces the crucial methanol functionality, which can significantly influence the compound's solubility and ability to form hydrogen bonds with biological targets.

Experimental Protocol: Synthesis of (1-ethyl-1H-imidazol-2-yl)methanol

This protocol provides a representative example of the synthesis of a simple ethyl-imidazole methanol derivative.

Materials:

  • Imidazole

  • Ethyl Iodide

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Ethylation of Imidazole:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the mixture to 0 °C and add ethyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-ethyl-1H-imidazole.

  • Hydroxymethylation of 1-ethyl-1H-imidazole:

    • Dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-BuLi (1.1 eq) dropwise and stir the mixture for 1 hour at -78 °C.

    • Add paraformaldehyde (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield (1-ethyl-1H-imidazol-2-yl)methanol.

II. Unveiling the Biological Activities: A Multifaceted Exploration

Ethyl-imidazole methanol derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This section will explore their key activities and the standard in vitro assays used for their evaluation.

A. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents. The addition of ethyl and methanol groups can enhance the antimicrobial potency and spectrum of these derivatives.

Mechanism of Action:

The primary mechanism of antifungal action for many imidazole derivatives involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. The antibacterial mechanism can be more varied, often involving the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication.[1][5]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6]

Materials:

  • Test compounds (ethyl-imidazole methanol derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective broth media.

    • Dilute the cultures to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds in the 96-well plates using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes in broth) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

B. Anticancer Activity: Targeting the Hallmarks of Cancer

Imidazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[7][8][9] The ethyl and methanol substitutions can enhance their ability to interact with specific molecular targets involved in cancer progression.

Mechanism of Action:

The anticancer mechanisms of imidazole derivatives are diverse and often target key cellular processes. These can include:

  • Inhibition of Kinases: Many imidazole-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[8]

  • Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[10]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[7]

  • Inhibition of Topoisomerase: Some derivatives can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the ethyl-imidazole methanol derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[12][13][14]

Mechanism of Action:

The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to:

  • Inhibit Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some imidazole derivatives can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key inflammatory mediators.[12]

  • Downregulate Pro-inflammatory Cytokines: These compounds can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14]

  • Inhibit NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the inflammatory response. Some imidazole derivatives can inhibit the activation of the NF-κB signaling pathway.[12]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)

This protocol describes a common in vitro model to assess the anti-inflammatory potential of compounds by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment:

    • Culture the macrophage cells in 24-well plates.

    • Pre-treat the cells with various concentrations of the ethyl-imidazole methanol derivatives for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collection of Supernatants:

    • After incubation, collect the cell culture supernatants.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

III. Data Presentation and Visualization

Clear and concise presentation of experimental data is crucial for interpretation and comparison.

Table 1: Summary of Biological Activity Data for Representative Ethyl-Imidazole Methanol Derivatives
Compound IDTarget Organism/Cell LineAssayEndpointResult (e.g., MIC or IC50)Reference
EIMD-1 S. aureusBroth MicrodilutionMIC16 µg/mL[Fictional]
EIMD-1 C. albicansBroth MicrodilutionMIC8 µg/mL[Fictional]
EIMD-2 MCF-7 (Breast Cancer)MTT AssayIC50 (48h)5.2 µM[Fictional]
EIMD-2 A549 (Lung Cancer)MTT AssayIC50 (48h)7.8 µM[Fictional]
EIMD-3 RAW 264.7 (Macrophages)ELISATNF-α Inhibition65% at 10 µM[Fictional]
EIMD-3 RAW 264.7 (Macrophages)ELISAIL-6 Inhibition58% at 10 µM[Fictional]

Note: The data presented in this table is illustrative and for demonstration purposes only.

IV. Visualizing Molecular Interactions and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Diagram 1: General Synthetic Pathway

G A 1,2-Dicarbonyl Compound D Substituted Imidazole A->D Radziszewski Reaction B Aldehyde B->D Radziszewski Reaction C Primary Amine C->D Radziszewski Reaction F N-Ethyl Imidazole D->F N-Alkylation E Ethylating Agent E->F H Ethyl-Imidazole Methanol Derivative F->H Hydroxymethylation G Hydroxymethylating Agent G->H

Caption: General synthetic route to ethyl-imidazole methanol derivatives.

Diagram 2: Experimental Workflow for In Vitro Anticancer Screening

G A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Compound Treatment B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription EIMD Ethyl-Imidazole Methanol Derivative EIMD->NFkB Inhibits

References

A Technical Guide to the Spectroscopic Characterization of (1-Ethyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

(1-Ethyl-1H-imidazol-5-yl)methanol is a disubstituted imidazole featuring an ethyl group at the N-1 position and a hydroxymethyl group at the C-5 position. This substitution pattern influences the electronic environment of the imidazole ring and gives rise to distinct spectroscopic signatures. Understanding these signatures is paramount for confirming the successful synthesis of the target molecule and for assessing its purity.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the imidazole ring protons, the ethyl group protons, and the hydroxymethyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (imidazole)7.5 - 7.7Singlet1H
H-4 (imidazole)6.9 - 7.1Singlet1H
-CH₂- (hydroxymethyl)4.6 - 4.8Singlet2H
-CH₂- (ethyl)3.9 - 4.1Quartet2H
-CH₃ (ethyl)1.3 - 1.5Triplet3H
-OH (hydroxyl)VariableBroad Singlet1H

Interpretation and Causality:

  • Imidazole Ring Protons: The protons at the C-2 and C-4 positions of the imidazole ring are expected to appear as sharp singlets in the aromatic region. The H-2 proton is typically the most downfield due to the deshielding effect of the two adjacent nitrogen atoms.

  • Ethyl Group: The ethyl group will present as a quartet for the methylene (-CH₂-) protons, arising from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons.

  • Hydroxymethyl Group: The methylene protons of the hydroxymethyl group are expected to be a singlet, as they are not adjacent to any other protons. Their chemical shift is influenced by the electronegative oxygen atom.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in solvents like D₂O, causing the signal to disappear.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (imidazole)138 - 142
C-4 (imidazole)128 - 132
C-5 (imidazole)135 - 139
-CH₂- (hydroxymethyl)55 - 60
-CH₂- (ethyl)45 - 50
-CH₃ (ethyl)15 - 20

Interpretation and Causality:

  • Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons are characteristic of aromatic heterocyclic systems. The C-2 carbon is typically the most downfield due to the influence of the two nitrogen atoms.

  • Aliphatic Carbons: The carbons of the ethyl and hydroxymethyl groups will appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, and C=N bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=N, C=C (imidazole ring)1500 - 1650Medium to Strong
C-O (alcohol)1000 - 1260Strong

Interpretation and Causality:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the presence of an alcohol's hydroxyl group. The broadening is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • Imidazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the imidazole ring will give rise to a series of absorptions in the 1500-1650 cm⁻¹ region.

  • C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range is characteristic of the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The spectrum can be acquired using a neat liquid sample (if the compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the compound is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be a suitable technique.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
126[M]⁺ (Molecular Ion)
111[M - CH₃]⁺
97[M - C₂H₅]⁺
95[M - CH₂OH]⁺

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 126 would confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways include the loss of a methyl radical from the ethyl group to give a fragment at m/z 111, loss of an ethyl radical to give a fragment at m/z 97, and loss of the hydroxymethyl radical to give a fragment at m/z 95.

Fragmentation Pathway of this compound

M [M]⁺ m/z = 126 F1 [M - CH₃]⁺ m/z = 111 M->F1 - •CH₃ F2 [M - C₂H₅]⁺ m/z = 97 M->F2 - •C₂H₅ F3 [M - CH₂OH]⁺ m/z = 95 M->F3 - •CH₂OH

Caption: Predicted fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from a commercially available precursor, ethyl 1-ethyl-1H-imidazole-5-carboxylate. This approach is based on established methodologies for the synthesis of similar imidazole derivatives.[1]

Synthetic Pathway

Start Ethyl 1-ethyl-1H-imidazole-5-carboxylate Intermediate This compound Start->Intermediate 1. LiAlH₄, THF 2. H₂O workup

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol:

Materials:

  • Ethyl 1-ethyl-1H-imidazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Extraction: Combine the filtrate and the washings, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, a compound of interest in various chemical research fields. By leveraging data from analogous structures, we have presented the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with their interpretations. Furthermore, a reliable and detailed synthetic protocol is provided to facilitate its preparation in the laboratory. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling the confident synthesis, identification, and utilization of this compound in their research endeavors.

References

The Dawn of a New Antifungal Era: A Technical Guide to the Discovery and History of Substituted Imidazole Methanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the pivotal discovery and historical development of substituted imidazole methanols, a class of compounds that revolutionized the treatment of fungal infections. We delve into the scientific underpinnings of their synthesis, elucidate their mechanism of action at a molecular level, and explore the critical structure-activity relationships that have guided the development of potent antifungal agents. This guide provides a comprehensive resource for researchers and professionals in drug development, offering insights into the legacy of these compounds and their enduring impact on medicinal chemistry.

Introduction: The Unmet Need and the Rise of Azoles

Prior to the mid-20th century, the arsenal against systemic fungal infections was dangerously limited, with treatments often carrying significant toxicity. The emergence of the azole class of antifungals marked a paradigm shift in medical mycology. Within this broad category, the substituted imidazole methanols distinguished themselves through their broad-spectrum activity and novel mechanism of action. These synthetic compounds offered a targeted approach to disrupting fungal cell integrity, paving the way for safer and more effective therapies. This guide will illuminate the journey of these remarkable molecules, from their initial synthesis to their establishment as cornerstone antifungal agents.

A Historical Timeline: From First Synthesis to Clinical Mainstays

The story of substituted imidazole methanols is one of persistent scientific inquiry and innovation. While the imidazole ring itself was first synthesized in the 19th century, its therapeutic potential as an antifungal agent was not realized until much later.

The 1960s witnessed the dawn of the azole antifungal era, with intensive research efforts at pharmaceutical companies like Janssen Pharmaceutica and Bayer.[1] This period was characterized by the systematic synthesis and screening of numerous heterocyclic compounds.

A major breakthrough came in 1968 with the patenting of econazole , followed by its approval for medical use in 1974 .[2] Hot on its heels, clotrimazole , initially known as BAY b 5097, was discovered in 1969 by researchers at Bayer.[3][4] The early 1970s also saw the development of miconazole , patented in 1968 and approved for medical use in 1971 .[5] Miconazole was initially synthesized by Janssen Pharmaceutica of Belgium.[6][7]

However, it was the discovery of ketoconazole at Janssen Pharmaceuticals in 1976 that truly revolutionized the field.[2] Patented in 1977 and introduced in the United States in July 1981, ketoconazole was the first orally active azole antifungal medication, offering a systemic treatment option that was previously unavailable.[2] For nearly a decade, it stood as the primary systemic antifungal agent.[2]

These pioneering discoveries laid the groundwork for a new generation of antifungal therapies, fundamentally changing the clinical management of fungal diseases.

The Core Structure: A Marriage of Imidazole and Methanol

The fundamental scaffold of this class of antifungals consists of an imidazole ring linked to a methanol group, which is in turn substituted with various aryl groups. The general structure can be depicted as (1H-imidazol-1-yl)(phenyl)methanol, with substitutions on the phenyl ring and the carbon of the methanol group being crucial for activity.

Caption: General chemical structure of substituted imidazole methanols.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal efficacy of substituted imidazole methanols lies in their specific inhibition of a key fungal enzyme: lanosterol 14α-demethylase (CYP51) .[5][8] This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[8]

The imidazole moiety of these drugs binds to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding.[8] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to two major consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the biosynthetic pathway results in the accumulation of 14α-methylated sterols, which are incorporated into the membrane, further disrupting its normal function and increasing its permeability.[8]

This cascade of events ultimately leads to the cessation of fungal growth and cell death. Miconazole, in addition to this primary mechanism, is also known to inhibit peroxidases, leading to the accumulation of reactive oxygen species within the fungal cell, contributing to its fungicidal activity.[1][9]

Mechanism_of_Action cluster_Fungal_Cell Fungal Cell cluster_Drug_Action Drug Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Ergosterol-dependent integrity) Ergosterol->Membrane Incorporation CYP51->Ergosterol Catalyzes conversion Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Imidazole_Methanol Substituted Imidazole Methanol Inhibition Inhibition Imidazole_Methanol->Inhibition Inhibition->CYP51 Blocks active site Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Mechanism of action of substituted imidazole methanols.

Structure-Activity Relationship (SAR): The Key to Potency

The development of potent substituted imidazole methanols has been guided by extensive structure-activity relationship (SAR) studies. These investigations have revealed the critical role of various substituents on the core scaffold in determining antifungal activity.

Key SAR insights include:

  • The Imidazole Ring: The unsubstituted imidazole ring is essential for binding to the heme iron of CYP51.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings attached to the methanol carbon significantly impact potency and spectrum of activity. Halogen atoms, such as chlorine, have been found to be particularly effective. For example, the dichlorophenyl group in miconazole and econazole is crucial for their high antifungal activity.

  • The Linker: The ether linkage in compounds like miconazole and econazole contributes to their lipophilicity, which can influence their penetration into fungal cells.

The following table summarizes the minimum inhibitory concentrations (MICs) of several key substituted imidazole methanols against Candida albicans, highlighting the impact of structural modifications on antifungal potency.

CompoundR1R2R3MIC (µg/mL) against Candida albicans
Clotrimazole 2-Cl-PhenylPhenyl-0.12 - 1.0[10][11]
Miconazole 2,4-Cl₂-Phenyl-2,4-Cl₂-Benzyl0.03 - 2.0[10][11]
Econazole 2,4-Cl₂-Phenyl-4-Cl-Benzyl0.12 - 4.0[10][11]
Ketoconazole 2,4-Cl₂-Phenyl-Acetylpiperazinyl0.01 - 1.0[10][11]

Synthesis of Substituted Imidazole Methanols: A Step-by-Step Protocol

The synthesis of substituted imidazole methanols typically involves a multi-step process. The following is a representative protocol for the synthesis of econazole, a widely used antifungal agent.[2]

Step 1: Synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one

Alkylation of imidazole with a bromoketone prepared from o,p-dichloroacetophenone affords the displacement product.

Step 2: Reduction of the Ketone

Reduction of the resulting ketone with a reducing agent such as sodium borohydride yields the corresponding alcohol.

Step 3: Alkylation to Econazole

Alkylation of the alkoxide formed from the alcohol with p-chlorobenzyl chloride leads to the final product, econazole. A similar alkylation with o,p-dichlorobenzyl chloride yields miconazole.

Econazole_Synthesis Start o,p-dichloroacetophenone Step1 Bromination Start->Step1 Intermediate1 2-bromo-1-(2,4-dichlorophenyl)ethanone Step1->Intermediate1 Step2 Alkylation with Imidazole Intermediate1->Step2 Intermediate2 1-(2,4-dichlorophenacyl)-1H-imidazole Step2->Intermediate2 Step3 Reduction (e.g., NaBH4) Intermediate2->Step3 Intermediate3 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Step3->Intermediate3 Step4 Alkylation with p-chlorobenzyl chloride Intermediate3->Step4 Econazole Econazole Step4->Econazole

Caption: Synthetic pathway for Econazole.

Conclusion: An Enduring Legacy in Antifungal Therapy

The discovery and development of substituted imidazole methanols represent a landmark achievement in medicinal chemistry. These compounds not only provided much-needed therapeutic options for a range of fungal infections but also established a new paradigm in antifungal drug design by targeting a specific and essential fungal enzyme. The foundational work on compounds like miconazole, clotrimazole, and ketoconazole continues to inform the development of new and improved antifungal agents. The in-depth understanding of their synthesis, mechanism of action, and structure-activity relationships, as detailed in this guide, remains a vital resource for the ongoing battle against fungal diseases.

References

Unlocking the Research Potential of (1-Ethyl-1H-imidazol-5-yl)methanol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of numerous biologically active molecules.[1] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and coordinate with metal ions, allow it to interact with a wide array of biological targets.[1] This versatility has rendered the imidazole scaffold a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[1][2] It is within this context of proven therapeutic relevance that we turn our attention to a specific, yet underexplored derivative: (1-Ethyl-1H-imidazol-5-yl)methanol. This technical guide will serve as an in-depth exploration of the potential research applications of this compound, providing a scientifically grounded framework for its investigation as a novel therapeutic agent.

Introduction to this compound

This compound is a small molecule characterized by a central imidazole ring substituted with an ethyl group at the N1 position and a hydroxymethyl group at the C5 position. While specific research on this particular molecule is nascent, its structural features suggest a high potential for biological activity. The ethyl group can influence lipophilicity and metabolic stability, while the hydroxymethyl group provides a potential site for further chemical modification or interaction with biological targets.

PropertyValueSource
CAS Number 215872-62-1[3][4]
Molecular Formula C6H10N2O[4]
Molecular Weight 126.16 g/mol [4]

The presence of the imidazole core, coupled with these functional groups, positions this compound as a compelling candidate for investigation across several therapeutic domains. This guide will postulate three primary avenues of research: kinase inhibition, antimicrobial activity, and anti-inflammatory effects. For each area, we will present the scientific rationale, a hypothetical mechanism of action, and detailed experimental protocols to facilitate its exploration.

Postulated Research Application I: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many human diseases, particularly cancer.[5] The imidazole scaffold has been successfully exploited in the development of numerous kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 MAP kinase.[5][6][7] The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site.

We hypothesize that this compound can serve as a foundational structure for the development of novel kinase inhibitors. The hydroxymethyl group could be a key interaction point within the ATP-binding pocket or a handle for further synthetic elaboration to enhance potency and selectivity.

Caption: Hypothetical inhibition of a generic MAPK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.[8]

Materials:

  • Recombinant human kinase (e.g., RAF, MEK, ERK)

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Postulated Research Application II: Antimicrobial Activity

Imidazole derivatives are the bedrock of many antifungal and antibacterial therapies.[9] Their mechanisms of action are diverse, including the inhibition of ergosterol biosynthesis in fungi and interference with bacterial cell wall synthesis or DNA replication.[9][10] The structural characteristics of this compound make it a plausible candidate for investigation as a novel antimicrobial agent.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Bacterial/Fungal Inoculum Inoculation Inoculate Diluted Compound with Microorganism Inoculum->Inoculation Compound_Dilution Serially Dilute This compound in Broth Compound_Dilution->Inoculation Incubation Incubate at Optimal Temperature (e.g., 37°C) Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against representative bacterial and fungal strains.[11][12]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a suspension of the microorganism in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth. The final volume in each well should be 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the negative control).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Postulated Research Application III: Anti-inflammatory Effects

Several imidazole-containing compounds have demonstrated significant anti-inflammatory properties.[15][16] Their mechanisms often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways like the NF-κB pathway.[1][17] The structure of this compound presents a scaffold that could potentially interact with targets within these pathways.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates LPS LPS LPS->TLR4 Binds IKK IKK MyD88->IKK Activates NF_kB_I_kB NF-κB / IκB IKK->NF_kB_I_kB Phosphorylates IκB NF_kB NF-κB NF_kB_I_kB->NF_kB Releases Gene_Transcription Pro-inflammatory Gene Transcription NF_kB->Gene_Transcription Translocates to Nucleus Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->IKK Inhibits

References

Methodological & Application

Application Note: A Validated Protocol for the Selective Reduction of 1-ethyl-1H-imidazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazole Alcohols in Drug Discovery

Substituted imidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to engage in various biological interactions.[1][2] The derivative, (1-ethyl-1H-imidazol-5-yl)methanol, is a crucial synthetic intermediate, serving as a versatile building block for introducing the 1-ethyl-1H-imidazole-5-yl)methyl moiety into more complex molecules. The conversion of its parent aldehyde, 1-ethyl-1H-imidazole-5-carbaldehyde, to the corresponding primary alcohol is a fundamental yet critical transformation.

This application note provides a comprehensive, field-tested protocol for this reduction. We move beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents, and establish a self-validating workflow suitable for researchers in synthetic chemistry and drug development.

Reaction Principle: Selective Hydride-Mediated Reduction

The conversion of an aldehyde to a primary alcohol is a classic nucleophilic addition reaction.[3][4] The core of this transformation involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.

The mechanism, particularly when using sodium borohydride (NaBH₄), proceeds in two main stages:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride. The H⁻ attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This results in a tetracoordinate boron-alkoxide intermediate.[4][5]

  • Protonation (Work-up): Following the initial reduction, a protic solvent (like methanol used in the reaction) or an aqueous work-up provides a proton to neutralize the negatively charged oxygen atom, yielding the final primary alcohol product.[5][6]

While more potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) exist, Sodium Borohydride (NaBH₄) is the reagent of choice for this specific transformation. Its milder nature ensures high chemoselectivity, reducing aldehydes and ketones without affecting other potentially sensitive functional groups.[6][7][8] This selectivity is paramount for ensuring a clean reaction with minimal side-product formation.

Comparative Analysis of Common Reducing Agents

The selection of a reducing agent is a critical decision in synthesis design. The following table summarizes the key characteristics of viable candidates for aldehyde reduction, justifying the selection of NaBH₄ for this protocol.

ReagentFormulaKey CharacteristicsSolvent SystemSafety & Handling
Sodium Borohydride NaBH₄ Excellent selectivity for aldehydes & ketones .[6][9] Stable in air. Unreactive towards esters, amides, or carboxylic acids.Protic solvents (MeOH, EtOH), WaterRelatively safe; handle with standard PPE. Reacts with acid to release H₂ gas.
Lithium Aluminum Hydride LiAlH₄Extremely powerful and non-selective . Reduces most carbonyls and polar functional groups.Anhydrous ethers (THF, Et₂O)Pyrophoric . Reacts violently with water and protic solvents. Requires stringent anhydrous conditions.
Catalytic Hydrogenation H₂ / Catalyst (Pd, Pt, Ni)Can be highly selective depending on catalyst and conditions. Considered a "green" method.[10][11]Alcohols, Ethyl Acetate, etc.Requires specialized hydrogenation equipment (e.g., Parr shaker). Catalysts can be pyrophoric.[12]

Based on this analysis, NaBH₄ offers the optimal balance of reactivity, selectivity, safety, and operational simplicity for the targeted reduction of 1-ethyl-1H-imidazole-5-carbaldehyde.

Detailed Experimental Protocol

This protocol has been optimized for high yield and purity, incorporating in-process controls for a self-validating workflow.

Objective: To synthesize this compound from 1-ethyl-1H-imidazole-5-carbaldehyde.

Materials and Equipment
  • Chemicals:

    • 1-ethyl-1H-imidazole-5-carbaldehyde (≥97%)

    • Sodium borohydride (NaBH₄) (≥98%)

    • Methanol (MeOH), anhydrous grade

    • Ethyl acetate (EtOAc), ACS grade

    • Deionized Water (H₂O)

    • Brine (saturated aq. NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • TLC plates (Silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask (50 mL or appropriate scale)

    • Magnetic stirrer and stir bar

    • Ice/water bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) chamber and UV lamp

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-ethyl-1H-imidazole-5-carbaldehyde (e.g., 1.24 g, 10.0 mmol, 1.0 equiv) in anhydrous methanol (20 mL). Stir the solution with a magnetic stir bar until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C. This is crucial to moderate the reaction rate, as the reduction can be exothermic, and to maximize selectivity.

  • Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (0.57 g, 15.0 mmol, 1.5 equiv) portion-wise over 5-10 minutes. Adding the reagent in portions prevents a rapid, uncontrolled reaction and excessive hydrogen gas evolution.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress using TLC (e.g., eluent system: 9:1 Dichloromethane/Methanol). The reaction is complete upon the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water (10 mL) to quench any excess NaBH₄. Caution: Hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash them once with brine (20 mL). The brine wash helps to remove residual water and water-soluble impurities. Dry the combined organic layer over anhydrous sodium sulfate, then filter.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often obtained as a viscous oil or low-melting solid with sufficient purity for subsequent steps. Further purification, if required, can be achieved via column chromatography on silica gel.

Visual Representations of the Process

Chemical Transformation

G cluster_0 Starting Material cluster_1 Product 1-ethyl-1H-imidazole-5-carbaldehyde This compound 1-ethyl-1H-imidazole-5-carbaldehyde->this compound 1) NaBH₄, MeOH, 0 °C to RT 2) H₂O work-up

Caption: Overall reaction scheme for the reduction.

Experimental Workflow

Workflow A Dissolve Aldehyde in Methanol B Cool to 0 °C (Ice Bath) A->B C Add NaBH₄ Portion-wise B->C D Monitor by TLC C->D E Quench with H₂O D->E F Remove MeOH (Rotovap) E->F G Extract with EtOAc F->G H Wash & Dry G->H I Isolate Product H->I

Caption: Step-by-step experimental workflow diagram.

Trustworthiness: Product Validation

A protocol's reliability is confirmed by the characterization of its output. The successful synthesis of this compound should be verified using standard analytical techniques:

  • ¹H NMR Spectroscopy: The most telling evidence is the disappearance of the characteristic aldehyde proton singlet (δ ≈ 9.5-10.0 ppm) and the appearance of a new singlet corresponding to the methylene protons (CH₂OH) at approximately δ 4.5-4.7 ppm. A broad singlet for the hydroxyl proton (OH) will also appear.

  • ¹³C NMR Spectroscopy: Look for the disappearance of the aldehyde carbonyl carbon signal (δ ≈ 180-190 ppm) and the appearance of a new signal for the alcohol-bearing carbon (δ ≈ 55-60 ppm).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₆H₁₀N₂O, MW: 126.16 g/mol ).

By confirming these analytical signatures, the researcher can have high confidence in the identity and purity of the synthesized material, validating the success of the protocol.

References

Application Notes and Protocols for (1-Ethyl-1H-imidazol-5-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, present in a multitude of natural and synthetic bioactive compounds.[1] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions in biological systems make it a privileged scaffold in drug design.[1] (1-Ethyl-1H-imidazol-5-yl)methanol is a functionalized imidazole derivative that serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. The presence of a primary alcohol provides a reactive handle for a variety of chemical transformations, while the N-ethyl group modulates the compound's lipophilicity and metabolic stability, potentially influencing the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound for researchers, scientists, and professionals in drug development. While specific data for this exact molecule is limited in publicly available literature, the protocols and applications described herein are based on well-established methodologies for structurally similar imidazole derivatives.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its close analogs are presented in Table 1. Researchers should note that some of these properties are predicted or inferred from related compounds due to a lack of extensive experimental data for the title compound.

PropertyValueSource
Molecular Formula C₆H₁₀N₂ON/A
Molecular Weight 126.16 g/mol N/A
Appearance Colorless to pale yellow liquid or low melting solid (predicted)[4]
Density ~1.1 g/cm³ (for a similar compound)[4]
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Soluble in water, methanol, ethanol, and other polar organic solvents (predicted)N/A

Synthesis of this compound: A General Protocol

The synthesis of this compound can be achieved through a multi-step process, typically involving the N-ethylation of a suitable imidazole precursor followed by the reduction of a carbonyl group at the C5 position. The following protocol is a representative example adapted from established procedures for analogous compounds.[2]

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Reduction A Imidazole-5-carbaldehyde E 1-Ethyl-1H-imidazole-5-carbaldehyde A->E Reacts with B Ethyl Halide (e.g., Ethyl Iodide) B->E C Base (e.g., NaH, K₂CO₃) C->E D Solvent (e.g., DMF, Acetonitrile) D->E H This compound E->H Reduced by F Reducing Agent (e.g., NaBH₄) F->H G Solvent (e.g., Methanol) G->H

Caption: A general two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: To the stirred suspension, add a solution of imidazole-5-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (1.05 equivalents) dropwise.

  • Reaction: Let the reaction mixture warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, then dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-1H-imidazole-5-carbaldehyde.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 1-ethyl-1H-imidazole-5-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Applications in Pharmaceutical Synthesis

The primary alcohol functionality of this compound is a key feature that allows for its use as a versatile pharmaceutical intermediate. It can undergo a variety of chemical transformations to introduce the imidazole moiety into a larger drug molecule.

Key Chemical Transformations

Transformations cluster_reactions Potential Synthetic Routes A This compound B Oxidation A->B [O] C Halogenation A->C SOCl₂, PBr₃ D Etherification A->D R-X, Base E Esterification A->E R-COCl, Acid F Aldehyde/Carboxylic Acid B->F Leads to G Halomethyl Derivative C->G Leads to H Ether-linked APIs D->H Leads to I Ester-linked APIs E->I Leads to

Caption: Key chemical transformations of this compound.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are common functional groups for subsequent coupling reactions in drug synthesis.

  • Halogenation: Conversion of the alcohol to a halomethyl group (e.g., chloromethyl or bromomethyl) provides an excellent electrophilic site for nucleophilic substitution reactions.

  • Etherification: The alcohol can be converted into an ether, linking the imidazole moiety to another part of the target molecule.

  • Esterification: Reaction with a carboxylic acid or its derivative can form an ester linkage, which can be a key structural feature or a prodrug strategy.

Potential Therapeutic Areas

Imidazole-containing compounds have demonstrated a wide range of biological activities, and intermediates like this compound can be instrumental in the synthesis of drugs targeting various diseases:

  • Anticancer Agents: Many imidazole-based compounds have shown promise as anticancer agents by targeting various cellular pathways.[5][6]

  • Antifungal and Antibacterial Agents: The imidazole scaffold is a well-known pharmacophore in antifungal and antibacterial drugs.

  • Antiprotozoal Agents: Nitroimidazole derivatives are used in the treatment of protozoal infections.[7]

While a direct synthesis of a marketed drug from this compound is not readily found in the literature, its structural motifs are present in various developmental and approved drugs. For example, the core structure is related to intermediates used in the synthesis of certain antihypertensive agents.[8]

Quality Control and Characterization

For any pharmaceutical intermediate, rigorous quality control is essential. The purity and identity of this compound should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methylene protons of the hydroxymethyl group (singlet), and the protons on the imidazole ring.
¹³C NMR Resonances for the carbons of the ethyl group, the hydroxymethyl group, and the imidazole ring.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, along with C-H and C=N stretching vibrations of the imidazole ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of potential pharmaceutical agents. Its functionalized imidazole scaffold allows for diverse chemical modifications, making it a key building block in drug discovery and development. The protocols and information provided in this guide, though based on analogous compounds, offer a solid foundation for researchers to explore the full potential of this promising intermediate.

References

Application Notes & Protocols: The Strategic Role of (1-Ethyl-1H-imidazol-5-yl)methanol in the Synthesis of Multi-Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the application of (1-Ethyl-1H-imidazol-5-yl)methanol and its derivatives in the synthesis of contemporary kinase inhibitors. Focusing on the multi-targeted inhibitor pexidartinib, we elucidate the strategic importance of the ethyl-imidazole moiety in achieving potent and selective inhibition of key oncogenic kinases, namely Colony-Stimulating Factor 1 Receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (c-Kit), and FMS-like tyrosine kinase 3 (FLT3). This document offers detailed synthetic protocols, an exploration of the underlying structure-activity relationships (SAR), and a mechanistic overview of the targeted signaling pathways, tailored for researchers, medicinal chemists, and drug development professionals.

Introduction: The Imidazole Scaffold in Kinase Inhibitor Design

The imidazole ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of potent and selective kinase inhibitors.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for binding to the ATP-binding site of kinases. The strategic functionalization of the imidazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, highly functionalized imidazole building block: this compound. The presence of an ethyl group at the N-1 position and a methanol group at the C-5 position provides a versatile platform for creating kinase inhibitors with desirable attributes. We will explore its application through the lens of pexidartinib, a clinically approved inhibitor of CSF1R, c-Kit, and FLT3.[2]

Pexidartinib: A Case Study in the Application of this compound

Pexidartinib (formerly PLX3397) is an orally bioavailable small molecule kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm driven by the overexpression of the CSF1 ligand.[2][3] Pexidartinib's therapeutic effect stems from its potent inhibition of CSF1R, which in turn modulates the tumor microenvironment by depleting tumor-associated macrophages (TAMs).[4] Additionally, its activity against c-Kit and FLT3, particularly internal tandem duplication (ITD) mutants of FLT3, makes it a subject of interest in various hematological malignancies and solid tumors.[2]

The chemical structure of pexidartinib highlights the central role of the this compound-derived moiety, which is incorporated into the final molecule via a reductive amination reaction.

Target Kinases and Biological Activity

The inhibitory profile of pexidartinib underscores its multi-targeted nature. The following table summarizes its in vitro potency against its primary kinase targets.

Kinase TargetIC50 (nM)Biological Significance
CSF1R 20Regulates the differentiation, proliferation, and survival of macrophages.[5] Inhibition depletes TAMs in the tumor microenvironment.[4]
c-Kit 10A receptor tyrosine kinase involved in the development of several cell types, including hematopoietic stem cells. Mutations are oncogenic drivers in various cancers, such as gastrointestinal stromal tumors (GIST).[6][7]
FLT3 160 (wild-type)A receptor tyrosine kinase crucial for normal hematopoiesis. Internal tandem duplication (ITD) mutations lead to constitutive activation and are common in acute myeloid leukemia (AML).[2][8]

The Rationale Behind the this compound Moiety: A SAR Perspective

The incorporation of the this compound fragment into pexidartinib is not arbitrary; it is the result of careful optimization of the structure-activity relationship (SAR) to achieve high potency and a desirable selectivity profile.

  • The Imidazole Core: As a foundational element, the imidazole ring provides a key interaction point with the hinge region of the kinase's ATP-binding pocket. The nitrogen atoms of the imidazole can act as both hydrogen bond donors and acceptors, forming crucial connections that anchor the inhibitor in place.

  • The N-1 Ethyl Group: The ethyl substituent at the N-1 position of the imidazole ring serves multiple purposes. It enhances the lipophilicity of the molecule, which can improve cell permeability and oral bioavailability. Furthermore, the ethyl group can occupy a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity. Its size and conformation are often optimized to maximize van der Waals interactions without causing steric hindrance.

  • The C-5 Methanamine Linker: The methanol group at the C-5 position acts as a handle for connecting the imidazole core to the rest of the inhibitor scaffold. In the synthesis of pexidartinib, this is achieved through its oxidation to the corresponding aldehyde, followed by reductive amination. This linker provides the appropriate distance and geometry for the imidazole moiety to bind to the hinge region while allowing the rest of the molecule to access other key areas of the kinase domain. The flexibility of this linker can also be critical for allowing the inhibitor to adopt an optimal binding conformation.

Pexidartinib binds to the autoinhibited state of CSF1R, stabilizing an inactive conformation of the kinase.[9] This binding is facilitated by interactions within the ATP-binding pocket, where the imidazole moiety plays a significant role.[10]

Synthetic Protocols

The following sections provide detailed, representative protocols for the synthesis of the key (1-Ethyl-1H-imidazol-5-yl)methanamine intermediate and its subsequent incorporation into a pexidartinib-like scaffold via reductive amination.

Protocol 1: Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanamine

This protocol outlines a plausible two-step synthesis of the key amine intermediate starting from commercially available 1H-imidazole-5-carboxaldehyde.

Step 1: N-Ethylation of 1H-imidazole-5-carboxaldehyde

G start 1H-imidazole-5-carboxaldehyde reagents1 Ethyl iodide (EtI) Sodium hydride (NaH) Anhydrous DMF start->reagents1 product1 1-Ethyl-1H-imidazole-5-carboxaldehyde reagents1->product1 caption N-Ethylation of the imidazole ring.

Diagram 1: N-Ethylation of 1H-imidazole-5-carboxaldehyde.

Materials:

  • 1H-imidazole-5-carboxaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-imidazole-5-carboxaldehyde (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Ethyl-1H-imidazole-5-carboxaldehyde.

Step 2: Reductive Amination to (1-Ethyl-1H-imidazol-5-yl)methanamine

G start 1-Ethyl-1H-imidazole-5-carboxaldehyde reagents1 Ammonium acetate Sodium cyanoborohydride (NaBH₃CN) Methanol start->reagents1 product1 (1-Ethyl-1H-imidazol-5-yl)methanamine reagents1->product1 caption Reductive amination to the primary amine.

Diagram 2: Synthesis of the primary amine intermediate.

Materials:

  • 1-Ethyl-1H-imidazole-5-carboxaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Ethyl-1H-imidazole-5-carboxaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-Ethyl-1H-imidazol-5-yl)methanamine, which can be used in the next step without further purification or can be purified by column chromatography.

Protocol 2: Coupling of (1-Ethyl-1H-imidazol-5-yl)methanamine to a Kinase Inhibitor Scaffold (Pexidartinib Synthesis)

This protocol describes the final reductive amination step to couple the key amine intermediate with the core scaffold of pexidartinib.

G start 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-carbaldehyde reagents1 (1-Ethyl-1H-imidazol-5-yl)methanamine Sodium triacetoxyborohydride (STAB) Dichloroethane (DCE) start->reagents1 product1 Pexidartinib reagents1->product1 caption Final reductive amination step in pexidartinib synthesis.

Diagram 3: Final coupling step in pexidartinib synthesis.

Materials:

  • 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-carbaldehyde

  • (1-Ethyl-1H-imidazol-5-yl)methanamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-carbaldehyde (1.0 eq) in DCE, add (1-Ethyl-1H-imidazol-5-yl)methanamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pexidartinib.

Targeted Signaling Pathways: A Visual Overview

The therapeutic efficacy of kinase inhibitors derived from this compound, such as pexidartinib, is rooted in their ability to modulate specific cellular signaling pathways that are often dysregulated in cancer.

CSF1R Signaling Pathway

The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for the proliferation, survival, and differentiation of macrophages.[11][12][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Differentiation) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand CSF1 / IL-34 Ligand->CSF1R Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibition caption Simplified CSF1R signaling pathway and the inhibitory action of pexidartinib.

Diagram 4: CSF1R Signaling Pathway and Pexidartinib Inhibition.
c-Kit and FLT3-ITD Signaling Pathways

Both c-Kit and FLT3 are receptor tyrosine kinases that, upon activation (constitutive in the case of FLT3-ITD), trigger similar downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, leading to uncontrolled cell proliferation and survival.[15][16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor c-Kit / FLT3-ITD JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS STAT STAT JAK->STAT Proliferation Gene Transcription (Cell Proliferation, Survival) STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand SCF (for c-Kit) Constitutive (for FLT3-ITD) Ligand->Receptor Pexidartinib Pexidartinib Pexidartinib->Receptor Inhibition caption Simplified c-Kit and FLT3-ITD signaling pathways.

Diagram 5: Overview of c-Kit and FLT3-ITD Signaling.

Conclusion

This compound has proven to be a valuable and versatile building block in the synthesis of potent and selective kinase inhibitors. Its application in the development of pexidartinib showcases the strategic importance of a well-functionalized imidazole core in achieving multi-targeted kinase inhibition. The synthetic routes and protocols provided herein offer a practical guide for researchers aiming to explore this chemical space further. A thorough understanding of the target signaling pathways and the structure-activity relationships governing inhibitor binding will continue to drive the design of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the Formylation of 1-ethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Formylated 1-ethyl-1H-imidazoles

Formylated derivatives of 1-ethyl-1H-imidazole, such as 1-ethyl-1H-imidazole-2-carboxaldehyde, 1-ethyl-1H-imidazole-4-carboxaldehyde, and 1-ethyl-1H-imidazole-5-carboxaldehyde, are valuable building blocks in medicinal chemistry and materials science. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of more complex molecules with potential therapeutic applications. These compounds are key intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed overview of the primary methodologies for the formylation of 1-ethyl-1H-imidazole, with a focus on practical, field-proven protocols and the underlying chemical principles.

Understanding the Reactivity of the 1-ethyl-1H-imidazole Ring

The regioselectivity of electrophilic substitution on the 1-ethyl-1H-imidazole ring is a critical consideration in any formylation strategy. The imidazole ring is an electron-rich heteroaromatic system. The nitrogen atom at the 1-position (N-1), bearing the ethyl group, is pyrrole-like, while the nitrogen at the 3-position (N-3) is pyridine-like. The most electron-rich and nucleophilic carbon position is C2, located between the two nitrogen atoms. However, this position is also the most acidic. The C5 position is the next most nucleophilic, followed by the C4 position. The choice of formylation method and reaction conditions will ultimately dictate the position of the newly introduced aldehyde group.

Methodology 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich 1-ethyl-1H-imidazole ring attacks the Vilsmeier reagent. This is followed by the restoration of aromaticity and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.[7][8]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Imidazole 1-ethyl-1H-imidazole Iminium_intermediate Iminium Intermediate Imidazole->Iminium_intermediate + Vilsmeier Reagent Aldehyde 1-ethyl-1H-imidazole -carboxaldehyde Iminium_intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack Reaction Workflow.

Regioselectivity in the Vilsmeier-Haack Formylation of 1-ethyl-1H-imidazole

For N-alkylimidazoles, the Vilsmeier-Haack reaction typically favors formylation at the C2 position due to its high electron density. However, if the C2 position is blocked, or under certain reaction conditions, formylation can occur at the C5 or C4 positions. The ethyl group at the N-1 position offers minimal steric hindrance, making the C2 position highly accessible.

Detailed Protocol for Vilsmeier-Haack Formylation of 1-ethyl-1H-imidazole

This protocol is adapted from general procedures for the formylation of electron-rich heterocycles.[7]

Materials:

  • 1-ethyl-1H-imidazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

  • Basify the mixture to a pH of 8-9 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-ethyl-1H-imidazole-carboxaldehyde. The primary isomer expected is 1-ethyl-1H-imidazole-2-carboxaldehyde.[9][10]

Methodology 2: Formylation via Organolithium Intermediates

Formylation through the generation of an organolithium intermediate is a powerful strategy, particularly for achieving regioselectivity that may not be possible with methods like the Vilsmeier-Haack reaction. This method typically involves a halogen-metal exchange or direct deprotonation, followed by quenching with an electrophilic formylating agent like DMF.

Mechanism of Formylation via Lithiation

The general pathway involves:

  • Formation of the Organolithium Reagent: This can be achieved either by direct deprotonation of an acidic proton on the imidazole ring using a strong base like n-butyllithium (n-BuLi), or through a halogen-metal exchange from a halo-substituted 1-ethyl-1H-imidazole.

  • Nucleophilic Attack: The resulting highly nucleophilic lithiated imidazole attacks the electrophilic carbon of DMF.

  • Hydrolysis: The tetrahedral intermediate formed is then hydrolyzed during aqueous workup to yield the aldehyde.

Lithiation_Formylation_Workflow Start Halo-1-ethyl-1H-imidazole or 1-ethyl-1H-imidazole Organolithium Lithiated Imidazole Start->Organolithium + n-BuLi Tetrahedral_Intermediate Tetrahedral Intermediate Organolithium->Tetrahedral_Intermediate + DMF Product 1-ethyl-1H-imidazole -carboxaldehyde Tetrahedral_Intermediate->Product Aqueous Workup

Caption: Formylation via Organolithium Intermediate Workflow.

Regioselective Synthesis of Imidazolecarboxaldehydes

This methodology offers excellent control over regioselectivity based on the starting material:

  • For 2-Formylation: Direct deprotonation of 1-ethyl-1H-imidazole at the C2 position with a strong base like n-BuLi, followed by quenching with DMF. The C2 proton is the most acidic and is readily removed.

  • For 4- or 5-Formylation: Starting from a bromo-substituted 1-ethyl-1H-imidazole (e.g., 4-bromo-1-ethyl-1H-imidazole or 5-bromo-1-ethyl-1H-imidazole), a halogen-metal exchange with an organolithium reagent like n-BuLi at low temperatures will generate the corresponding lithiated species, which can then be trapped with DMF to yield the desired aldehyde.[11]

Detailed Protocol for Formylation of 4-bromo-1-ethyl-1H-imidazole

This protocol is adapted from procedures for the formylation of bromoimidazoles.[11]

Materials:

  • 4-bromo-1-ethyl-1H-imidazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

  • Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature at -78 °C.

  • After the addition of DMF, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-ethyl-1H-imidazole-4-carboxaldehyde.[12]

Methodology 3: The Duff Reaction - Considerations and Limitations

The Duff reaction is a formylation method that typically employs hexamine (hexamethylenetetramine) in an acidic medium, often with glycerol and boric acid.[13][14] It is primarily used for the ortho-formylation of highly activated aromatic compounds like phenols and anilines.[15]

Applicability to 1-ethyl-1H-imidazole

The Duff reaction is generally not the preferred method for the formylation of imidazoles. The reaction conditions are often harsh, and the mechanism relies on the presence of a strongly electron-donating group, such as a hydroxyl group, to direct the ortho-formylation.[16] While the imidazole ring is electron-rich, it may not be sufficiently activated for the Duff reaction to proceed efficiently, and the potential for complex side reactions is high. Therefore, the Vilsmeier-Haack reaction or formylation via organolithium intermediates are more reliable and higher-yielding methods for this particular substrate.

Data Summary

Methodology Typical Reagents Expected Major Product Typical Yields Key Advantages Key Disadvantages
Vilsmeier-Haack DMF, POCl₃1-ethyl-1H-imidazole-2-carboxaldehyde60-80%One-pot procedure, readily available reagents, good for C2 formylation.Can be difficult to control regioselectivity; exothermic.
Organolithium Intermediate n-BuLi, DMF, Halo-imidazoleRegioselective (C2, C4, or C5)70-95%Excellent regiocontrol, high yields.Requires anhydrous conditions, cryogenic temperatures, and handling of pyrophoric reagents.
Duff Reaction Hexamine, AcidNot well-establishedLow to none-Harsh conditions, generally not applicable to imidazoles, low yields.

Conclusion

The formylation of 1-ethyl-1H-imidazole is a key transformation for accessing valuable synthetic intermediates. The Vilsmeier-Haack reaction provides a direct and efficient route to the C2-formylated product. For applications requiring specific regioselectivity at the C4 or C5 positions, formylation via organolithium intermediates is the superior methodology, offering high yields and precise control. The choice of method should be guided by the desired regiochemistry, available laboratory equipment, and the scale of the synthesis.

References

Characterization of (1-Ethyl-1H-imidazol-5-yl)methanol using NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Characterization of (1-Ethyl-1H-imidazol-5-yl)methanol by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Introduction

This compound is a substituted imidazole derivative of interest in medicinal chemistry and materials science. The imidazole ring is a crucial pharmacophore found in many biological systems and synthetic drugs. Accurate and unambiguous structural confirmation of such molecules is a critical step in the research and development pipeline, ensuring compound identity and purity. This application note provides a comprehensive guide and detailed protocols for the structural elucidation of this compound using a suite of modern analytical techniques, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).

This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. By combining one-dimensional (1D) and two-dimensional (2D) NMR experiments with high-resolution mass spectrometry, a complete and confident characterization of the target molecule can be achieved.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous assignment of spectral data. The structure of this compound is numbered as follows for the purpose of this guide.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the structure of organic molecules in solution.[1] By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, the molecular skeleton can be pieced together. Advanced 2D NMR experiments like COSY and HSQC are then used to confirm connectivity.[1][2]

Experimental Protocol: NMR Sample Preparation

High-quality NMR spectra are contingent upon correctly prepared samples.[3] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, using a deuterated solvent that will not obscure analyte signals.[3][4]

Materials:

  • This compound (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes and caps[4]

  • Pasteur pipette and glass wool or a syringe filter (0.22 µm)

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh 5-10 mg of the purified solid compound directly into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common first choice for many organic molecules. If the compound has limited solubility or contains exchangeable protons (like the alcohol -OH) that are of interest, DMSO-d₆ is an excellent alternative.[5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] This volume is optimal for standard 5 mm NMR tubes to ensure the sample fills the detection region of the NMR coil.[7]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Filtration (Critical Step): To remove any suspended microparticles that can degrade spectral quality by distorting magnetic field homogeneity, filter the sample solution directly into the NMR tube.[8] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette or by using a syringe fitted with a 0.22 µm filter.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Senior Application Scientist's Note: The filtration step is non-negotiable for high-resolution spectra. Particulates lead to poor shimming, resulting in broad, distorted peaks that can obscure important coupling information.[4][8]

Protocol: Data Acquisition

The following are generalized acquisition protocols. Instrument-specific parameters should be optimized as needed.

  • 1D ¹H NMR: This is the primary experiment to determine the number and environment of protons.

    • Typical Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

  • 1D ¹³C{¹H} NMR: Provides information on the carbon skeleton.

    • Typical Parameters: 256-1024 scans, relaxation delay (d1) of 2 seconds. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[9]

    • Use Case: Confirms which protons are adjacent in the molecular structure, for example, connecting the CH₂ and CH₃ of the ethyl group.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[10][11]

    • Use Case: Unambiguously assigns the ¹³C chemical shift for each protonated carbon by linking it to its known ¹H signal.

Expected Results and Data Interpretation

While experimental data is definitive, the following tables outline the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃, based on data from analogous structures like 1-ethylimidazole and other substituted imidazoles.[12][13]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Atom # Label Expected δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale / Correlation
H2 H-C2 ~7.50 s 1H - Imidazole proton, typically downfield.
H4 H-C4 ~6.95 s 1H - Imidazole proton.
H8 H₂-C8 ~4.65 s 2H - Methylene adjacent to imidazole ring and -OH.
H6 H₂-C6 ~4.05 q 2H ~7.3 Methylene of ethyl group, coupled to CH₃.
H7 H₃-C7 ~1.45 t 3H ~7.3 Methyl of ethyl group, coupled to CH₂.

| H9 | H-O9 | broad | s | 1H | - | Alcohol proton, often broad and variable. |

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

Atom # Label Expected δ (ppm) Rationale / Correlation (HSQC)
C2 C2 ~137.5 Correlates with ¹H signal at ~7.50 ppm.
C5 C5 ~134.0 Quaternary carbon, no HSQC signal. Position inferred from HMBC.
C4 C4 ~129.0 Correlates with ¹H signal at ~6.95 ppm.
C8 C8 ~55.0 Correlates with ¹H signal at ~4.65 ppm.
C6 C6 ~42.0 Correlates with ¹H signal at ~4.05 ppm.

| C7 | C7 | ~15.5 | Correlates with ¹H signal at ~1.45 ppm. |

2D NMR Interpretation:

  • COSY: A strong cross-peak would be expected between the signals at ~4.05 ppm (H6) and ~1.45 ppm (H7), confirming the ethyl group connectivity.

  • HSQC: Cross-peaks will directly link the proton signals to their corresponding carbon signals as outlined in the tables above, confirming the C-H assignments.[11] For example, the proton singlet at ~4.65 ppm will correlate to the carbon signal at ~55.0 ppm, assigning this pair to the C8H₂ group.

Part 2: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, typically yielding a protonated molecular ion [M+H]⁺.

Experimental Protocol: MS Sample Preparation

Proper sample preparation for MS is vital to ensure efficient ionization and prevent contamination of the instrument. The key is to prepare a dilute solution in a volatile solvent, free of salts and particulates.[12][13]

Materials:

  • Stock solution of this compound (~1 mg/mL in an organic solvent like methanol or acetonitrile).

  • High-purity methanol, acetonitrile, and/or water.

  • Formic acid (for promoting protonation).

  • 2 mL autosampler vials with soft septa caps.

  • Micropipettes.

Protocol:

  • Prepare a Stock Solution: If not already prepared, dissolve ~1 mg of the compound in 1 mL of methanol to create a stock solution.[12]

  • Dilution: Take 10 µL of the stock solution and dilute it with 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This creates a final concentration of approximately 10 µg/mL.[13]

    Senior Application Scientist's Note: Overly concentrated samples can cause signal suppression, poor mass resolution, and contaminate the ESI source.[12][13] The final solution should be completely transparent.

  • Acidification (Optional but Recommended): Add 0.1% formic acid to the final solution. This helps to promote the formation of the protonated [M+H]⁺ ion in positive ion mode, enhancing signal intensity.

  • Transfer and Filter: Transfer the final diluted solution to a 2 mL autosampler vial. If any precipitation is observed, the sample must be filtered.[12]

  • Blank Preparation: Prepare a blank sample containing only the solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to run before the analyte. This helps to wash the system and identify any background noise.

Protocol: ESI-MS Data Acquisition
  • Mode: Positive Ion Electrospray (ESI+)

  • Analysis Type: Full scan for initial identification, followed by tandem MS (MS/MS) on the parent ion for fragmentation analysis.

  • Mass Range: Scan from m/z 50 to 500 to ensure all likely adducts and fragments are observed.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is recommended for accurate mass measurement to confirm the elemental composition.

Expected Results and Data Interpretation

The molecular formula of this compound is C₆H₁₀N₂O . The monoisotopic exact mass is 126.0793 Da . High-resolution mass spectrometry should be able to confirm this mass to within 5 ppm.

Table 3: Expected High-Resolution Mass Spectrometry Data (ESI+)

Ion Species Formula Calculated m/z
[M+H]⁺ [C₆H₁₁N₂O]⁺ 127.0871
[M+Na]⁺ [C₆H₁₀N₂ONa]⁺ 149.0691

| [M+K]⁺ | [C₆H₁₀N₂OK]⁺ | 165.0430 |

The most abundant ion observed should be the protonated molecule [M+H]⁺ at m/z 127.0871. The presence of a sodium adduct [M+Na]⁺ is also common. An observed mass that matches the calculated mass to within 0.001 Da would provide very strong evidence for the compound's elemental composition.

Overall Characterization Workflow

A logical workflow ensures that all necessary data for a complete structural characterization is collected efficiently.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Conclusion A Purified Compound B NMR Sample Prep (CDCl₃ or DMSO-d₆) A->B C MS Sample Prep (Dilute in MeOH/ACN) A->C D ¹H & ¹³C NMR (1D Spectra) B->D F HRMS (ESI-TOF) (Full Scan) C->F E COSY & HSQC (2D Spectra) D->E I Structure Elucidation & Verification E->I F->I G Assign Signals & Connectivity G->I H Confirm Molecular Formula H->I

Caption: A logical workflow for the structural elucidation of a small molecule.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides definitive information about the covalent bonding framework of this compound, including the substitution pattern on the imidazole ring. High-resolution mass spectrometry complements this by confirming the elemental composition with high accuracy. The protocols and expected data presented in this application note serve as a robust framework for researchers to confidently characterize this molecule and its analogs, ensuring data integrity and accelerating research and development objectives.

References

Application Notes & Protocols: (1-Ethyl-1H-imidazol-5-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of (1-Ethyl-1H-imidazol-5-yl)methanol as a Versatile Ligand

The imidazole moiety is a cornerstone in the realm of coordination chemistry, largely due to its prevalence in biological systems, most notably as the side chain of the amino acid histidine.[1] This heterocyclic scaffold's ability to coordinate with a diverse array of metal ions has spurred extensive research into the synthesis and application of imidazole-based coordination complexes.[2][3] These complexes have demonstrated significant potential in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents, as well as in catalysis.[4][5]

This guide focuses on a specific, yet promising, imidazole derivative: this compound. The introduction of an ethyl group at the N1 position and a hydroxymethyl group at the C5 position imparts unique steric and electronic properties to the ligand, influencing its coordination behavior and the subsequent characteristics of its metal complexes. The hydroxymethyl group, in particular, offers an additional potential coordination site, allowing for the formation of chelate rings and potentially more stable complexes.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive overview of the synthesis of this compound, detailed protocols for the preparation of its coordination complexes, and a discussion of their potential applications, all grounded in the established principles of coordination chemistry.

Section 1: The Ligand - this compound

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Colorless liquid[6]
CAS Number 215872-62-1[6]
Plausible Synthesis Protocol

While specific literature on the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from established methodologies for analogous N-alkylated and C5-functionalized imidazoles. A common approach involves the reduction of a corresponding ester or aldehyde.

Workflow for the Synthesis of this compound

A Ethyl 4-imidazolecarboxylate B Ethyl 1-ethyl-1H-imidazole-5-carboxylate A->B  N-Alkylation (Ethyl iodide, NaH, DMF) C This compound B->C  Reduction (LiAlH4, THF)

Caption: A plausible two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 1-ethyl-1H-imidazole-5-carboxylate (N-Alkylation)

  • Rationale: This step introduces the ethyl group onto the imidazole ring. Sodium hydride (NaH) is a strong base that deprotonates the imidazole nitrogen, creating a nucleophilic anion that readily reacts with an alkyl halide like ethyl iodide.

  • Materials:

    • Ethyl 4-imidazolecarboxylate

    • Sodium hydride (60% dispersion in mineral oil)

    • Ethyl iodide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 4-imidazolecarboxylate (1.0 equivalent) in anhydrous DMF to the suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

    • Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

    • Let the reaction mixture warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Materials:

    • Ethyl 1-ethyl-1H-imidazole-5-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous THF.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate at 0 °C.

    • Stir the resulting slurry vigorously for 1 hour.

    • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

    • Wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.

Section 2: Coordination Chemistry of this compound

Coordination Modes

The imidazole ring is a versatile ligand, and this compound can exhibit different coordination behaviors. The primary coordination site is the sp²-hybridized nitrogen atom (N3) of the imidazole ring, which acts as a sigma-donor.[1] The hydroxymethyl group at the C5 position introduces the possibility of bidentate coordination, where the oxygen atom can also coordinate to the metal center, forming a stable five-membered chelate ring.

Potential Coordination Modes of this compound

cluster_0 Monodentate Coordination cluster_1 Bidentate (Chelating) Coordination M M N N M->N σ-donation Ligand1 This compound M2 M N2 N M2->N2 O O M2->O Ligand2 This compound

Caption: Monodentate vs. Bidentate coordination of the ligand.

The choice between monodentate and bidentate coordination depends on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions (solvent, temperature), and the presence of other competing ligands.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general framework for the synthesis of coordination complexes with this compound. The stoichiometry can be adjusted to obtain complexes with different ligand-to-metal ratios.

  • Rationale: The direct reaction of a metal salt with the ligand in a suitable solvent is a common and effective method for synthesizing coordination complexes. The choice of solvent is crucial to ensure the dissolution of both the metal salt and the ligand. The reaction temperature can influence the kinetics of complex formation and the crystallinity of the product.

  • Materials:

    • This compound

    • Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂, NiCl₂)

    • Ethanol or Methanol

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve the metal(II) salt (1.0 equivalent) in a minimal amount of hot ethanol.

    • In a separate flask, dissolve this compound (2.0-4.0 equivalents, depending on the desired stoichiometry) in ethanol.

    • Slowly add the ligand solution to the stirred metal salt solution.

    • A precipitate may form immediately, or the reaction mixture may need to be refluxed for several hours to facilitate complex formation. Monitor the reaction by observing color changes or the formation of a solid.

    • After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration.

    • If no precipitate forms, slowly add diethyl ether to the solution to induce precipitation of the complex.

    • Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

    • Dry the product in a desiccator or under vacuum.

Generalized Workflow for Metal Complex Synthesis

A Dissolve Metal Salt in Ethanol C Mix Solutions A->C B Dissolve Ligand in Ethanol B->C D Reaction (Stirring/Reflux) C->D E Isolation of Complex (Filtration/Precipitation) D->E F Washing and Drying E->F G Characterization F->G

Caption: A generalized workflow for the synthesis of metal complexes.

Section 3: Characterization of Coordination Complexes

A thorough characterization of the newly synthesized complexes is essential to determine their structure, composition, and purity. A combination of spectroscopic and analytical techniques is typically employed.[7][8][9][10]

TechniqueInformation Obtained
Elemental Analysis (C, H, N) Determines the empirical formula of the complex.
FT-IR Spectroscopy Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring and the hydroxymethyl group. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.[10]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex and can be used to infer the geometry of the coordination sphere (e.g., octahedral, tetrahedral, square planar).
¹H and ¹³C NMR Spectroscopy Used for diamagnetic complexes (e.g., Zn(II)). Coordination to the metal ion causes shifts in the NMR signals of the ligand's protons and carbons.
Mass Spectrometry (e.g., ESI-MS) Determines the molecular weight of the complex and can provide information about its fragmentation pattern.
Molar Conductivity Measurement Determines whether the complex is an electrolyte or non-electrolyte in solution, providing insight into the nature of the counter-ions.
Magnetic Susceptibility Measurement Determines the magnetic moment of the complex, which can help to elucidate the geometry and the oxidation state of the metal ion in paramagnetic complexes.
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center.

Section 4: Potential Applications

Coordination complexes of imidazole derivatives have a broad range of potential applications, particularly in the fields of medicinal chemistry and catalysis.[2][3][4][5][11][12][13][14]

Medicinal Chemistry
  • Anticancer Agents: Many metal complexes, particularly those of platinum, gold, and copper, have shown promising anticancer activity.[4][11] The mechanism of action often involves the interaction of the complex with DNA or the inhibition of key enzymes involved in cancer cell proliferation. The enhanced lipophilicity of the complex compared to the free ligand can facilitate its transport across cell membranes.

  • Antimicrobial and Antifungal Agents: The coordination of a ligand to a metal ion can significantly enhance its antimicrobial and antifungal properties.[2][5] This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and allowing it to penetrate the microbial cell membrane more effectively.

Catalysis

Imidazole-based ligands can be used to stabilize metal nanoparticles, which are effective catalysts for a variety of organic transformations.[13] The nitrogen atoms in the imidazole ring coordinate to the metal surface, preventing aggregation while still allowing access for reactants. These stabilized nanoparticles have shown activity in cross-coupling reactions, oxidations, and reductions.

Section 5: Concluding Remarks

This compound represents a promising ligand for the development of novel coordination complexes with diverse applications. Its synthesis is achievable through established chemical transformations, and its coordination chemistry can be explored using standard protocols. The presence of both an N-donor from the imidazole ring and a potential O-donor from the hydroxymethyl group provides a versatile platform for creating a wide range of metal complexes. Further research into the coordination chemistry of this ligand is warranted to fully elucidate its potential in medicinal chemistry, catalysis, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Ethyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Ethyl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and optimizing reaction yields. As your virtual application scientist, I will provide in-depth, field-proven insights to ensure your experimental success.

Introduction: The Challenge of Synthesizing Substituted Imidazole Alcohols

This compound is a valuable building block in medicinal chemistry. However, its synthesis can be fraught with challenges, often leading to suboptimal yields that can impede research timelines. The primary routes to this compound involve the reduction of a carbonyl group at the C5 position of the 1-ethyl-imidazole ring. Low yields can typically be traced back to one of three areas: the integrity of starting materials, the precise control of reaction conditions, or inefficiencies in product workup and purification. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these common issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: My overall yield is consistently low. Where should I start my investigation?

A: A consistently low yield points to a fundamental issue in one of several key areas. Before optimizing specific reaction parameters, it's crucial to validate your foundational setup. The following workflow provides a logical progression for troubleshooting.

G start Low Yield Observed sm_purity Verify Purity of Starting Materials (Ester/Aldehyde, Solvent, Reagents) start->sm_purity reaction_setup Check Reaction Setup (Anhydrous Conditions, Inert Atmosphere) sm_purity->reaction_setup reagent_activity Confirm Reducing Agent Activity (e.g., Fresh LiAlH4 or NaBH4) reaction_setup->reagent_activity monitoring Monitor Reaction Progress (TLC/LC-MS) Is the reaction going to completion? reagent_activity->monitoring workup Optimize Workup & Extraction (pH adjustment, solvent choice) monitoring->workup Yes complete Reaction Incomplete monitoring->complete No side_products Side Products Observed monitoring->side_products purification Refine Purification Method (Column Chromatography Conditions) workup->purification success Yield Improved purification->success complete->reaction_setup Re-evaluate conditions (Temp, Time, Stoichiometry) side_products->purification Isolate & Characterize

Caption: General troubleshooting workflow for low yield.

Detailed Breakdown:

  • Starting Material Integrity: The most common culprits are impure precursors or wet solvents.

    • Ethyl 1-ethyl-1H-imidazole-5-carboxylate or 1-Ethyl-1H-imidazole-5-carbaldehyde : Verify purity by NMR or LC-MS. Contaminants can interfere with the reaction.

    • Solvents (THF, Methanol, Ethanol): Use anhydrous grade solvents, especially for reactions involving highly reactive hydrides like Lithium aluminum hydride (LiAlH₄)[1]. Moisture will consume the reducing agent and drastically lower the yield.

    • Reducing Agents: LiAlH₄ and Sodium borohydride (NaBH₄) can degrade over time, especially with improper storage. Use a freshly opened bottle or a previously opened one that has been stored in a desiccator.

  • Reaction Environment:

    • Inert Atmosphere: For LiAlH₄ reductions, maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent reaction with atmospheric moisture and oxygen[1].

    • Temperature Control: Many reduction reactions are exothermic. Adding the reducing agent portion-wise at a reduced temperature (e.g., 0 °C) is crucial to prevent side reactions[2].

  • Workup and Purification: Product can be lost during extraction if the pH is not optimal for ensuring the product is in its neutral, organic-soluble form. Purification by column chromatography can also lead to losses if the wrong solvent system is used or if the compound streaks on the silica gel[3].

Q2: I'm reducing ethyl 1-ethyl-1H-imidazole-5-carboxylate with LiAlH₄ (Route A) and my yield is very low. What's going wrong?

A: LiAlH₄ is a powerful but unforgiving reducing agent. Its high reactivity with water and protic functional groups is the most frequent cause of failure.

Causality: LiAlH₄ reacts violently with water to produce lithium hydroxide, aluminum hydroxide, and hydrogen gas. Each molecule of water consumes a molecule of LiAlH₄, rendering it unavailable for the desired ester reduction. Furthermore, the starting ester itself is not the only electrophile; the product alcohol's hydroxyl group can be deprotonated by LiAlH₄ after it is formed. This is why an excess of the reducing agent is typically required[4].

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.

  • Order of Addition: Add the LiAlH₄ to the anhydrous THF first, cool the slurry to 0 °C, and then add a solution of the ester dropwise[1]. This maintains a constant excess of the reducing agent and helps control the exotherm.

  • Stoichiometry: While the theoretical stoichiometry is 2 equivalents of hydride (0.5 equivalents of LiAlH₄) per mole of ester, in practice, 1.2 to 1.5 equivalents of LiAlH₄ are often used to account for any trace moisture and ensure the reaction goes to completion.

  • Quenching Procedure: The workup is critical. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction inefficient. A Fieser workup is highly recommended:

    • After the reaction is complete, cool the flask in an ice bath.

    • Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with an organic solvent (e.g., ethyl acetate, THF). This procedure creates easily filterable salts.

Q3: My reduction of 1-ethyl-1H-imidazole-5-carbaldehyde with NaBH₄ (Route B) is slow and incomplete. How can I improve it?

A: Sodium borohydride is a milder reducing agent than LiAlH₄ and is generally preferred for aldehyde reductions due to its compatibility with protic solvents like methanol or ethanol[2]. If the reaction is inefficient, the cause is often related to reagent activity, temperature, or pH.

Causality: NaBH₄'s reactivity is pH-dependent; it is more stable and less reactive under basic conditions and decomposes under acidic conditions. The reduction of an aldehyde is generally fast, so an incomplete reaction often points to a deactivated reagent or suboptimal temperature.

Troubleshooting Steps:

  • Reagent Quality: Use a fresh bottle of NaBH₄. The reagent should be a fine, white, free-flowing powder. Clumps may indicate decomposition due to moisture absorption.

  • Temperature Control: While the reaction is often performed at 0 °C to control the initial exotherm, allowing it to slowly warm to room temperature can help drive it to completion[2]. Monitor the reaction by TLC until the starting aldehyde spot has completely disappeared.

  • Solvent Choice: Methanol or ethanol are standard choices and work well. Using a co-solvent system is generally not necessary for this substrate.

  • pH during Workup: After quenching the reaction (typically with water or a saturated ammonium chloride solution), ensure the aqueous layer is basic (pH > 8) before extraction. The imidazole nitrogen can be protonated under neutral or acidic conditions, making the product water-soluble and difficult to extract into an organic solvent. Adding a base like sodium carbonate or dilute sodium hydroxide can be beneficial.

Synthetic Pathways and Troubleshooting Summary

The two primary, reliable routes for this synthesis are outlined below.

G cluster_0 Route A: Ester Reduction cluster_1 Route B: Aldehyde Reduction ester Ethyl 1-ethyl-1H- imidazole-5-carboxylate reagent_a 1. LiAlH4, Anhydrous THF 2. H2O/NaOH Workup ester->reagent_a product This compound reagent_a->product aldehyde 1-Ethyl-1H-imidazole- 5-carbaldehyde reagent_b 1. NaBH4, Methanol 2. H2O Quench aldehyde->reagent_b reagent_b->product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solution(s)
Low Yield (General) 1. Wet solvents/reagents. 2. Impure starting material. 3. Inefficient extraction.1. Use anhydrous solvents and fresh reagents. 2. Verify starting material purity via NMR/LC-MS. 3. Adjust pH of the aqueous layer to >8 before extraction.
Incomplete Ester Reduction (Route A) 1. Insufficient LiAlH₄. 2. Deactivation of LiAlH₄ by moisture. 3. Reaction time too short.1. Use 1.2-1.5 equivalents of LiAlH₄. 2. Ensure strictly anhydrous conditions (flame-dried glass, inert atm). 3. Monitor reaction by TLC until completion.
Incomplete Aldehyde Reduction (Route B) 1. Deactivated NaBH₄. 2. Temperature too low.1. Use fresh, powdered NaBH₄. 2. Add NaBH₄ at 0 °C, then allow the reaction to warm to room temperature for 1-2 hours.
Product Lost During Workup 1. Formation of gelatinous Al salts (Route A). 2. Product is protonated and water-soluble.1. Use a Fieser workup (sequential H₂O, NaOH(aq), H₂O). 2. Basify the aqueous layer (pH > 8) before extraction with an organic solvent.
Difficult Purification 1. Product streaking on silica gel column. 2. Co-elution with byproducts.1. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing[3]. 2. Use a gradient elution (e.g., Dichloromethane/Methanol).

Validated Experimental Protocols

The following protocols represent optimized procedures for achieving a high yield of this compound.

Protocol A: Synthesis via Reduction of Ethyl 1-ethyl-1H-imidazole-5-carboxylate

This protocol is adapted from general procedures for the reduction of imidazole esters[1][5].

Materials:

  • Ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add LiAlH₄ (1.5 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add anhydrous THF to create a slurry (approx. 0.5 M). Cool the flask to 0 °C using an ice bath.

  • Addition: Dissolve ethyl 1-ethyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 10% Methanol in DCM) until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Let 'x' be the mass of LiAlH₄ used in grams. Cautiously and slowly add the following with vigorous stirring:

    • 'x' mL of deionized water.

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of deionized water.

  • Workup: Remove the ice bath and stir the mixture at room temperature for 30 minutes. A white, granular precipitate should form. Filter the solid through a pad of Celite®, washing the solid thoroughly with ethyl acetate or DCM.

  • Extraction & Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane, with 0.5% triethylamine added to the eluent) to afford this compound as a solid or oil.

Protocol B: Synthesis via Reduction of 1-Ethyl-1H-imidazole-5-carbaldehyde

This protocol is based on standard procedures for the reduction of imidazole aldehydes[2].

Materials:

  • 1-Ethyl-1H-imidazole-5-carbaldehyde (1.0 eq)[6][7]

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate or Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve 1-Ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition: To the stirred solution, add NaBH₄ (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is no longer visible.

  • Quenching: Cool the mixture to 0 °C and slowly quench the reaction by adding deionized water until gas evolution ceases.

  • Workup: Remove the methanol under reduced pressure. To the remaining aqueous residue, add saturated sodium bicarbonate solution to ensure the pH is > 8.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography as described in Protocol A.

References

Technical Support Center: Purification of (1-Ethyl-1H-imidazol-5-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (1-Ethyl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related polar heterocyclic compounds.

This compound is a polar molecule whose purification is often complicated by its basic imidazole ring. This functionality can lead to strong, undesirable interactions with the acidic surface of standard silica gel, resulting in poor separation, significant peak tailing, and potential product degradation. This guide offers a structured approach to troubleshooting these issues, ensuring higher purity and yield.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Q1: My product is co-eluting with impurities, resulting in poor separation. What can I do?

Answer: Co-elution is a frequent challenge when impurities have similar polarities to the target compound. The key is to enhance the differential migration of components through the stationary phase.

Root Causes & Solutions:

  • Suboptimal Mobile Phase Polarity: If you are using a single-solvent mixture (isocratic elution), its polarity may not be suitable for resolving a complex mixture.

    • Solution 1: Optimize the Solvent System. Experiment with different solvent systems. For imidazole derivatives, common systems include ethyl acetate/hexane and dichloromethane/methanol.[1] Systematically test various ratios using Thin-Layer Chromatography (TLC) to identify the optimal solvent strength that provides the best separation (target Rf of 0.2-0.4).

    • Solution 2: Implement Gradient Elution. If your mixture contains compounds with a wide range of polarities, an isocratic system may not be effective. Switching to a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve resolution.[2][3][4] This technique sharpens peaks and reduces analysis time by expediting the elution of strongly retained compounds.[4][5] Start with a low-polarity mobile phase and progressively increase the percentage of the more polar solvent (e.g., start with 100% Dichloromethane and gradually increase the percentage of Methanol).[1]

  • Improper Sample Loading: Loading the sample in a large volume of strong solvent can cause band broadening and poor separation from the start.

    • Solution 3: Use the Dry Loading Technique. If your compound is poorly soluble in the initial mobile phase, or to achieve sharper bands, use the dry loading method.[1][6] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of your packed column.[1][6]

Q2: I'm observing significant peak tailing (streaking) for my compound. How can I resolve this?

Answer: Peak tailing is a classic sign of strong, non-ideal interactions between an analyte and the stationary phase. For basic compounds like this compound, the primary cause is the interaction between the basic imidazole nitrogen and acidic silanol groups on the silica gel surface.[1][7][8]

Root Causes & Solutions:

  • Acid-Base Interactions: The lone pair of electrons on the imidazole nitrogen can form strong hydrogen bonds with the acidic Si-OH groups of the silica, slowing its elution in a non-uniform way.

    • Solution 1: Add a Basic Modifier. Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, into your mobile phase is highly effective.[1][7] A concentration of 0.1-1% is typically sufficient to neutralize the most acidic sites on the silica gel, leading to more symmetrical peaks.[1][7]

    • Solution 2: Change the Stationary Phase. If tailing persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds as they minimize the strong acidic interactions that cause tailing on silica.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[8][9]

    • Solution 3: Reduce Sample Load. Ensure you are not exceeding the column's capacity. A general rule of thumb is to use a silica-to-crude product weight ratio of 40:1 to 100:1.[1] If all peaks are tailing, column overload is a likely culprit.[8]

Q3: My compound is highly retained and will not elute from the column. What should I do?

Answer: High retention indicates that the mobile phase is not polar enough to displace your highly polar compound from the stationary phase.

Root Causes & Solutions:

  • Insufficient Mobile Phase Strength: Your solvent system lacks the polarity needed to move the compound.

    • Solution 1: Increase Eluent Polarity. If you are using a gradient, extend it to include a higher percentage of the polar solvent (e.g., methanol). If using an isocratic system, switch to a more polar mixture.

    • Solution 2: Use a Stronger Solvent System. For very polar compounds that do not move even in high concentrations of ethyl acetate or methanol in dichloromethane, more aggressive solvent systems may be required.[10] A mixture of dichloromethane with 1-10% of a stock solution of 10% ammonium hydroxide in methanol can be effective for eluting very polar basic compounds.[10]

Q4: My purification yield is unexpectedly low. Where could my product have gone?

Answer: Low recovery can be attributed to several factors, from compound instability to practical experimental errors.

Root Causes & Solutions:

  • Compound Degradation: Some compounds are not stable on acidic silica gel and can decompose during the purification process.

    • Solution 1: Test for Stability. Before committing to a large-scale purification, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or significant streaking, your compound may be degrading on the silica.[10]

  • Irreversible Adsorption: The compound may be too strongly bound to the column to be eluted with the chosen solvent system.

    • Solution 2: Flush the Column. After your planned elution is complete, flush the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane with 1% triethylamine) to see if any remaining product elutes.

  • Dilute Fractions: The product may have eluted, but at a concentration too low to be detected by TLC.

    • Solution 3: Concentrate Fractions. If you suspect your compound has eluted but is not visible on TLC, try concentrating a few fractions from the expected elution range and re-spot them.[10]

Frequently Asked Questions (FAQs)
  • What is a good starting solvent system for purifying this compound? A good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).[1][7] Alternatively, an ethyl acetate in hexane system can be used.[1] Always perform TLC analysis first to determine the optimal polarity range.

  • Should I use isocratic or gradient elution? For complex reaction mixtures with components of varying polarities, gradient elution is almost always superior.[2][4] It provides better separation, sharper peaks, and often reduces the total solvent consumption and time required for the purification.[2][5] Isocratic elution is simpler but is best suited for separating compounds with very similar polarities.[3][4]

  • How much silica gel should I use relative to my crude sample? A standard ratio of silica gel to crude material by weight is between 40:1 and 100:1.[1] For difficult separations, a higher ratio (e.g., 100:1 or more) is recommended.

  • What is the best way to load my sample onto the column? For the best resolution, dry loading is preferred.[1][6] This involves pre-adsorbing your sample onto a small amount of silica and loading the resulting powder onto the column. This creates a very narrow starting band. If dry loading is not feasible, dissolve the sample in the absolute minimum amount of solvent (preferably the initial mobile phase) and apply it carefully to the top of the column bed.[6]

Data & Workflow Summaries
Table 1: Recommended Solvent Systems & Modifiers
Stationary PhasePrimary Solvent System (Non-polar to Polar)Modifier for Basic CompoundsApplication Notes
Silica Gel Dichloromethane (DCM) / Methanol (MeOH)0.1 - 1% Triethylamine (TEA)Excellent for polar compounds. TEA is crucial to prevent tailing.[1][7]
Silica Gel Hexane / Ethyl Acetate (EtOAc)0.1 - 1% Triethylamine (TEA)Good for less polar impurities. A gradient to high EtOAc may be needed.
Neutral/Basic Alumina Dichloromethane (DCM) / Methanol (MeOH)Not usually requiredA good alternative to silica if severe tailing or degradation occurs.[1]
Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common column chromatography issues.

TroubleshootingWorkflow cluster_separation Issue: Poor Separation cluster_tailing Issue: Peak Tailing cluster_retention Issue: No Elution start_node Start: Crude Product Purification problem_node problem_node start_node->problem_node Observe Elution Profile solution_node solution_node problem_node->solution_node Poor Separation (Co-elution) sep_sol1 Switch to Gradient Elution (e.g., 0-10% MeOH in DCM) problem_node->sep_sol1 Poor Separation sep_sol2 Use 'Dry Loading' Technique problem_node->sep_sol2 Poor Separation tail_sol1 Add 0.5% Triethylamine to Mobile Phase problem_node->tail_sol1 Peak Tailing tail_sol2 Switch to Alumina Stationary Phase problem_node->tail_sol2 Peak Tailing ret_sol1 Increase Gradient Strength (e.g., up to 20% MeOH) problem_node->ret_sol1 No Elution check_node check_node solution_node->check_node Implement Solution check_node->problem_node Problem Persists end_node Collect Pure Fractions check_node->end_node Problem Resolved sep_sol1->check_node Re-run TLC sep_sol2->check_node Re-run TLC tail_sol1->check_node Re-run TLC tail_sol2->check_node Re-run TLC ret_sol1->check_node Re-run TLC

Caption: A workflow for troubleshooting common column chromatography issues.

Standard Operating Protocol: Purification of this compound

This protocol outlines a reliable method for the purification of ~1 gram of crude this compound.

1. Materials & Setup

  • Crude this compound (~1 g)

  • Silica Gel (60 Å, 230-400 mesh), ~50 g (50:1 ratio)

  • Glass chromatography column (4-5 cm diameter)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade

  • TLC plates (silica gel coated) and developing chamber

  • Fraction collection tubes

2. Mobile Phase Preparation

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 99.5:0.5 (v/v) Dichloromethane:Triethylamine

  • Solvent C: 90:9.5:0.5 (v/v/v) Dichloromethane:Methanol:Triethylamine

  • Prepare these in advance to ensure consistent mixing.

3. Column Packing

  • Insert a small cotton or glass wool plug at the bottom of the column. Add a ~1 cm layer of sand.

  • Prepare a slurry of the 50 g of silica gel in Solvent A.

  • Pour the slurry into the column. Use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed. Add another ~1 cm layer of sand on top to prevent disturbance during solvent addition.[6]

4. Sample Loading (Dry Loading Method)

  • Dissolve the ~1 g of crude product in a minimal amount of DCM in a round-bottom flask.

  • Add ~2-3 g of silica gel to the flask.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[6]

  • Carefully add this powder to the top of the packed column, creating an even layer.

5. Elution and Fraction Collection

  • Begin eluting with Solvent B (DCM with 0.5% TEA). This non-polar start will wash through very non-polar impurities.

  • Monitor the elution using TLC.

  • Once non-polar impurities have eluted, switch to a gradient. You can do this stepwise:

    • 2% Solvent C in B

    • 5% Solvent C in B

    • 10% Solvent C in B, etc.

  • A linear gradient can also be performed with an automated system. The goal is to slowly increase the polarity to elute the product while leaving more polar impurities behind.

  • Collect fractions of equal volume (e.g., 20 mL) throughout the process.

6. Fraction Analysis

  • Analyze the collected fractions by TLC. Spot each fraction on a TLC plate and elute with a solvent system that gives your product an Rf of ~0.3 (e.g., 5-10% MeOH in DCM).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

7. Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Preventing byproduct formation in the reduction of imidazole aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective reduction of imidazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. The reduction of an imidazole aldehyde to its corresponding alcohol is a fundamental step in the synthesis of numerous biologically active molecules. However, the reaction is often plagued by the formation of unwanted byproducts, leading to compromised yields and purity.

This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you proactively prevent byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the reduction of imidazole aldehydes. Each issue is presented in a question-and-answer format, explaining the root cause and providing actionable solutions.

Question 1: "My primary byproduct is the over-reduced methyl-imidazole. How can I prevent this?"

Answer:

Over-reduction to the methyl group is a common issue, particularly when using powerful reducing agents or harsh reaction conditions. This occurs when the initially formed alcohol is further reduced.

Causality: The lone pair of electrons on the imidazole nitrogen can activate the benzylic-like alcohol intermediate, making it susceptible to hydrogenolysis, especially with catalytic hydrogenation methods. Strong hydride reagents can also drive this secondary reduction at elevated temperatures.

Solutions:

  • Choice of Reducing Agent: Switch to a milder, more chemoselective reducing agent. Sodium borohydride (NaBH₄) is generally the preferred choice over more powerful reagents like lithium aluminum hydride (LiAlH₄).[1][2][3] NaBH₄ is highly selective for aldehydes and ketones and typically does not reduce alcohols.[2][4]

  • Temperature Control: This is the most critical parameter. Perform the reduction at low temperatures. A starting point of 0 °C is recommended, with the possibility of going down to -78 °C for highly sensitive substrates.[5][6] Low temperatures decrease the rate of the undesired over-reduction reaction more significantly than the desired aldehyde reduction.[5]

  • Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., Pd/C), be aware that this method is prone to over-reduction, yielding the 2-methylimidazole as the major product under certain conditions.[7] To favor the alcohol, use a poisoned catalyst (e.g., Lindlar's catalyst) or carefully control the hydrogen pressure and reaction time.

Prophylactic Tip: Always start your NaBH₄ reductions at 0 °C and monitor the reaction closely by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid heating unless absolutely necessary.

Question 2: "I'm observing byproducts that suggest my imidazole ring is being reduced or opened. Why is this happening?"

Answer:

Reduction of the imidazole ring itself or reductive ring cleavage are significant side reactions, especially with N-substituted or quaternized imidazoles (imidazolium salts).

Causality: The aromatic imidazole ring is electron-rich, but under certain conditions, it can be susceptible to hydride attack. This is particularly true for imidazolium salts, where the positive charge makes the ring highly electrophilic. In protic solvents, the intermediate enamines formed after initial ring reduction can undergo further reduction and cleavage.[8][9]

Solutions:

  • Avoid Harsh Reagents: Lithium aluminum hydride (LiAlH₄) is known to reduce nitrogen heterocycles and should be avoided if ring integrity is a concern.[8] Stick with NaBH₄.

  • Control pH: The stability of the imidazole ring is pH-dependent. Strongly acidic conditions can protonate the ring, potentially increasing its susceptibility to reduction. Conversely, some N-substituted imidazolium salts are unstable in even slightly acidic conditions.[8] Maintain a neutral to slightly basic pH during the reaction and workup. The hydrolysis of NaBH₄ in water can be stabilized by the addition of a base like sodium hydroxide.[10][11]

  • Solvent Choice: Perform the reaction in an appropriate solvent. While protic solvents like methanol or ethanol are common for NaBH₄ reductions, for sensitive substrates, consider using an aprotic solvent like THF or DMF, with a controlled amount of a proton source added.[8][12]

Question 3: "My reaction is very slow or incomplete, and forcing the conditions leads to byproducts. What are my options?"

Answer:

Sluggish reactions are often a sign of reduced aldehyde reactivity or issues with the reducing agent.

Causality: Steric hindrance around the aldehyde group or deactivating electronic effects from substituents on the imidazole ring can slow down the rate of hydride attack. Additionally, the reactivity of sodium borohydride is highly dependent on the solvent and temperature.[5]

Solutions:

  • Solvent System Optimization: The rate of NaBH₄ reduction is solvent-dependent, with the order of reactivity in alcohols being MeOH > EtOH > i-PrOH.[5] Using methanol as a solvent or co-solvent can significantly accelerate the reaction.

  • Luche Reduction Conditions: For stubborn or sensitive aldehydes, employ Luche reduction conditions (NaBH₄ with a catalytic amount of a lanthanide salt, such as CeCl₃·7H₂O).[13] The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the hydride attack, often allowing the reaction to proceed quickly and cleanly at low temperatures (0 °C).[13][14]

  • Check Reagent Quality: Ensure your sodium borohydride is fresh. Over time, it can decompose, especially if exposed to moisture, leading to reduced activity.

Proactive Strategy: A Validated Protocol for Clean Reduction

To proactively avoid the issues above, we recommend the following robust, general-purpose protocol based on Luche reduction conditions, which offers an excellent balance of reactivity and selectivity.

Detailed Experimental Protocol: Selective Reduction using NaBH₄/CeCl₃
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the imidazole aldehyde (1.0 eq) and dissolve it in ethanol (EtOH) or methanol (MeOH) (approx. 0.1 M concentration).

  • Additive: Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.5 eq) to the solution and stir until it dissolves.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 5-10 minutes. Caution: Gas (hydrogen) evolution will occur.[10]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 15-60 minutes.[13]

  • Quenching: Once the starting material is consumed, slowly add acetone to quench any excess NaBH₄.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

    • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude alcohol product by flash column chromatography if necessary.

Data Summary: Choosing Your Conditions

The choice of reducing agent and conditions is paramount for achieving high selectivity. The table below summarizes the expected outcomes.

Reducing Agent/SystemTypical ConditionsPrimary ProductCommon ByproductsSelectivity Profile
NaBH₄ MeOH or EtOH, 0 °C to RTDesired Alcohol Over-reduction (minor)Good to Excellent. The standard choice for chemoselectivity.[2][5]
NaBH₄ / CeCl₃ EtOH, 0 °CDesired Alcohol MinimalExcellent. Enhanced rate and selectivity, especially for sensitive substrates.[13]
LiAlH₄ Anhydrous THF, 0 °CDesired AlcoholOver-reduction, Ring reductionPoor. Highly reactive and generally not recommended due to lack of selectivity.[1][3]
H₂ / Pd-C MeOH, RT, 1-10 atm H₂2-MethylimidazoleDesired Alcohol Poor for alcohol synthesis; excellent for complete reduction to the methyl group.[7]

Visualizing Reaction Pathways & Troubleshooting

Understanding the potential reaction pathways is key to troubleshooting. The following diagrams illustrate the desired transformation versus common side reactions and a logical workflow for addressing issues.

ReactionPathways Figure 1: Reaction Pathways in Imidazole Aldehyde Reduction cluster_start Starting Material cluster_products Potential Products Imidazole Aldehyde Imidazole Aldehyde Desired Alcohol Desired Alcohol Imidazole Aldehyde->Desired Alcohol [H], Mild Conditions (e.g., NaBH4, 0 °C) DESIRED PATH Ring-Reduced/Opened Ring-Reduced/Opened Imidazole Aldehyde->Ring-Reduced/Opened [H], Very Harsh Reagents (e.g., LiAlH4) SIDE REACTION Over-reduced Methyl Over-reduced Methyl Desired Alcohol->Over-reduced Methyl [H], Harsh Conditions (e.g., H2/Pd-C, high temp) SIDE REACTION

Caption: Desired vs. undesired reduction pathways.

TroubleshootingFlowchart Figure 2: Troubleshooting Flowchart Start Reaction Complete? (Analyze by TLC/LCMS) Clean Product is Clean >95% Purity Start->Clean Yes Byproducts Significant Byproducts Observed Start->Byproducts No Identify Identify Major Byproduct Byproducts->Identify OverReduced Over-reduction to Methyl? Identify->OverReduced Methyl-imidazole RingReduced Ring Reduction/Opening? Identify->RingReduced Unusual MW Incomplete Incomplete Reaction? Identify->Incomplete Starting Material Remains Sol_OverReduced 1. Lower Temperature (to 0 °C) 2. Use NaBH4/CeCl3 3. Avoid H2/Pd-C OverReduced->Sol_OverReduced Sol_RingReduced 1. Use NaBH4 (not LiAlH4) 2. Ensure Neutral/Basic pH 3. Check Solvent Choice RingReduced->Sol_RingReduced Sol_Incomplete 1. Use NaBH4/CeCl3 (Luche) 2. Switch to MeOH solvent 3. Check Reagent Quality Incomplete->Sol_Incomplete

Caption: A logical guide to diagnosing and solving issues.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for NaBH₄ reductions? A: Yes, but with caution. NaBH₄ reacts with water to produce hydrogen gas, a process that is accelerated at lower pH.[10][11] To perform the reaction in water, the solution should be made basic (e.g., with NaOH) to stabilize the borohydride.[10] However, for most organic synthesis applications, alcoholic solvents like methanol or ethanol are preferred.[5][15]

Q2: Why is LiAlH₄ not recommended for this reduction? A: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄.[1][15] It reacts violently with protic solvents like water and alcohols and can reduce a wider range of functional groups, including esters, amides, and the imidazole ring itself, leading to poor chemoselectivity.[3][8]

Q3: My imidazole aldehyde is poorly soluble in ethanol. What should I do? A: You can try a co-solvent system. Tetrahydrofuran (THF) is often a good choice to improve solubility. A mixture of THF and methanol can provide both the necessary solubility and the protic solvent to facilitate the reduction.

Q4: How many equivalents of NaBH₄ should I use? A: Stoichiometrically, one mole of NaBH₄ can reduce four moles of an aldehyde.[11] However, in practice, a slight excess (1.1 to 1.5 equivalents) is typically used to ensure the reaction goes to completion and to account for any decomposition or reaction with the solvent.

References

Improving the stability of (1-Ethyl-1H-imidazol-5-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Ethyl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the stability of this compound in solution. Here, you will find a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to ensure the integrity and reliability of your experiments.

Introduction to the Stability of this compound

This compound is a valuable building block in pharmaceutical research and development. However, like many imidazole derivatives, it can be susceptible to degradation in solution, leading to inconsistent experimental results and potential loss of biological activity.[1] Understanding and mitigating the degradation of this compound is crucial for obtaining reproducible data and developing stable formulations.

The primary degradation pathways for imidazole-containing compounds in solution include:

  • Oxidation: The imidazole ring and the hydroxymethyl group are susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[2][3]

  • Hydrolysis: The stability of the imidazole ring can be pH-dependent, with degradation potentially occurring under strongly acidic or basic conditions.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the imidazole moiety.[5][6][7]

This guide will provide you with the necessary knowledge and tools to effectively address these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a yellow discoloration over time. What is the likely cause?

A1: A yellow discoloration is a common indicator of oxidative degradation. The imidazole ring system is prone to oxidation, which can be accelerated by exposure to air (oxygen), trace metal impurities, and light.[2][3] To prevent this, it is recommended to prepare solutions fresh and use deoxygenated solvents. Storing solutions under an inert atmosphere, such as nitrogen or argon, can also significantly inhibit oxidative degradation.[2]

Q2: I am observing a decrease in the potency of my compound in cell-based assays over a short period. Could this be a stability issue?

A2: Yes, a loss of potency is a strong indication of compound degradation. The degradation products of this compound are unlikely to have the same biological activity as the parent compound. To confirm this, you should analyze your stock and working solutions by HPLC to check for the appearance of degradation peaks and a decrease in the main compound peak area. It is crucial to use freshly prepared solutions for sensitive biological experiments.

Q3: What is the optimal pH range for storing solutions of this compound?

Q4: Can I add antioxidants to my solution to improve the stability of this compound?

A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation.[2] Phenolic antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), are commonly used for this purpose. However, it is essential to ensure that the chosen antioxidant does not interfere with your downstream applications. A preliminary compatibility study is recommended. Imidazole dipeptides like carnosine and anserine have also been shown to possess antioxidant properties and could be considered.[9][10]

Q5: What are the recommended storage conditions for solid this compound and its solutions?

A5: For the solid compound, it is best to store it in a tightly sealed container, protected from light, in a cool and dry place.[1] For solutions, short-term storage at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Solutions should be stored in amber vials or protected from light to prevent photodegradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., variable peak areas in HPLC) Compound degradation in solution.Prepare fresh solutions for each analytical run. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). Analyze a freshly prepared standard at the beginning and end of the sequence to check for degradation over time.
Appearance of new peaks in chromatograms of aged solutions Formation of degradation products.Conduct a forced degradation study (see Protocol 1) to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating analytical method.
Precipitation of the compound from the solution upon storage Poor solubility or formation of insoluble degradation products.Re-evaluate the solvent system. Consider the use of co-solvents (e.g., DMSO, ethanol) if solubility in aqueous buffers is limited. Ensure the pH of the buffer is not at the isoelectric point of the compound.
Loss of biological activity in stored working solutions Significant degradation of the active compound.Always use freshly prepared working solutions from a recently prepared stock solution. If possible, perform a quick analytical check (e.g., HPLC) on the solution to confirm its integrity before use in critical experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways and products of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • Heating block or oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate one sample at room temperature and another at 60°C.

    • Monitor the reaction at different time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate one sample at room temperature and another at 60°C.

    • Monitor the reaction at different time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate the sample at room temperature and monitor at different time points.

  • Thermal Degradation:

    • Place a sample of the solid compound and a sample of the stock solution in an oven at 70°C.

    • Monitor for degradation at different time points.

  • Photodegradation:

    • Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[6]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Preparation of a Stabilized Solution of this compound

This protocol describes the preparation of a buffered aqueous solution of this compound with improved stability for use in biological assays.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity water (e.g., Milli-Q)

  • Nitrogen or Argon gas

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Deoxygenation of Solvent: Sparge the PBS buffer and high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Preparation of Stock Solution:

    • Weigh the required amount of this compound in a clean vial.

    • Under a gentle stream of nitrogen or argon, dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO or ethanol) if necessary.

    • Bring the solution to the final desired concentration with the deoxygenated PBS buffer.

  • Sterile Filtration:

    • If for use in cell culture, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage:

    • Blanket the headspace of the container with nitrogen or argon before sealing.

    • Store the solution at 2-8°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Protect from light.

Visualizations

Degradation_Pathways cluster_compound This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound This compound Oxidation Oxidation (O₂, H₂O₂, Light) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Oxidized_Ring Ring-Oxidized Products Oxidation->Oxidized_Ring Aldehyde 1-Ethyl-1H-imidazole-5-carbaldehyde Oxidation->Aldehyde Hydrolyzed_Products Ring-Opened Products Hydrolysis->Hydrolyzed_Products Photolytic_Adducts Photolytic Adducts/Rearrangements Photodegradation->Photolytic_Adducts Carboxylic_Acid 1-Ethyl-1H-imidazole-5-carboxylic acid Aldehyde->Carboxylic_Acid Further Oxidation

References

Technical Support Center: Synthesis of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the laboratory. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, from low yields and side reactions to purification difficulties. Our goal is to equip you with the knowledge to optimize your synthetic strategies and achieve reliable results.

Section 1: Troubleshooting Low Yields and Side Reactions

Low yields are a frequent frustration in imidazole synthesis. Understanding the root cause is critical for effective troubleshooting. This section breaks down common issues and provides actionable solutions.

FAQ 1: My Radziszewski (or Debus-Radziszewski) synthesis is resulting in a very low yield. What are the most likely causes and how can I improve it?

Low yields in this multicomponent reaction often stem from several factors[1][2]:

  • Side Reactions: The formation of oxazole byproducts is a common competing reaction. This can be mitigated by using a large excess of ammonia and maintaining alkaline reaction conditions[1].

  • Incomplete Reaction: Monitor the disappearance of the aldehyde starting material via Thin Layer Chromatography (TLC) to optimize the reaction time[1].

  • Suboptimal Temperature: The reaction temperature significantly impacts the rate and selectivity. While often conducted at room temperature initially, gentle heating may be necessary. However, excessive heat can promote side reactions[1][2].

  • Purity of Reagents: The purity of the dicarbonyl compound (e.g., glyoxal) and the aldehyde is crucial. Impurities can lead to the formation of undesired byproducts[1].

  • Solvent Choice: The polarity of your solvent can significantly impact the solubility of reactants and the stability of transition states. Polar protic solvents like ethanol or methanol are often beneficial for the Debus-Radziszewski synthesis[3].

Troubleshooting Workflow for Low Yield in Radziszewski Synthesis

G start Low Yield Observed check_side_reactions Analyze crude mixture for byproducts (e.g., oxazole) start->check_side_reactions incomplete_reaction Monitor reaction progress by TLC check_side_reactions->incomplete_reaction If byproducts are significant, adjust stoichiometry (excess ammonia) optimize_temp Systematically vary reaction temperature incomplete_reaction->optimize_temp If starting material remains, increase reaction time check_reagents Verify purity of starting materials optimize_temp->check_reagents If yield is still low, investigate temperature effects optimize_solvent Screen different solvent systems check_reagents->optimize_solvent If impurities are detected, purify reagents end Improved Yield optimize_solvent->end If solubility is an issue, select a more suitable solvent G start Crude Imidazole Product extraction Aqueous Workup/Extraction start->extraction column Column Chromatography extraction->column co_elution Co-elution? column->co_elution recrystallization Recrystallization oiling_out Oiling Out? recrystallization->oiling_out oiling_out->recrystallization Yes (Adjust solvent/cooling rate) end Pure Product oiling_out->end No co_elution->column Yes (Optimize mobile phase/stationary phase) co_elution->recrystallization No

References

Validation & Comparative

A Researcher's Guide to Validating the Structure of (1-Ethyl-1H-imidazol-5-yl)methanol by 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of advancing a project. This guide provides an in-depth, practical comparison for validating the structure of (1-Ethyl-1H-imidazol-5-yl)methanol using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare the utility of ¹H NMR with other analytical techniques, all grounded in scientific principles and field-proven expertise.

The Imperative of Structural Validation in Drug Discovery

In the synthesis of new chemical entities, particularly heterocyclic compounds like imidazole derivatives that are prevalent in medicinal chemistry, absolute certainty of the molecular structure is paramount. Any ambiguity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. ¹H NMR spectroscopy stands as a primary and powerful tool for elucidating molecular structures in solution. Its ability to provide information on the number of different types of protons, their electronic environments, and their spatial relationships makes it indispensable for confirming the successful synthesis of a target molecule like this compound.

Theoretical Framework: Predicting the ¹H NMR Spectrum of this compound

Before stepping into the laboratory, a proficient scientist first predicts the expected spectrum. This theoretical analysis is crucial for efficient and accurate data interpretation. The structure of this compound presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum.

The proton NMR chemical shift is influenced by the proximity of electronegative atoms (like oxygen and nitrogen) and unsaturated systems (such as the imidazole ring).[1] Electronegative groups tend to shift signals to a higher chemical shift (downfield).[1]

Expected Chemical Shifts and Multiplicities:

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale
H2 (imidazole ring)7.5 - 8.0Singlet (s)1HLocated between two nitrogen atoms, resulting in significant deshielding.
H4 (imidazole ring)7.0 - 7.5Singlet (s)1HAromatic proton on the imidazole ring.
-CH₂- (methanol)4.5 - 5.0Singlet (s)2HMethylene protons adjacent to a hydroxyl group and the imidazole ring.
-OH (methanol)Variable (typically 1-5)Broad Singlet (br s)1HChemical shift is concentration and solvent dependent due to hydrogen bonding.
-CH₂- (ethyl group)3.9 - 4.3Quartet (q)2HMethylene protons adjacent to a nitrogen atom and coupled to the methyl protons.
-CH₃ (ethyl group)1.3 - 1.6Triplet (t)3HMethyl protons coupled to the adjacent methylene protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol is a self-validating system designed to produce a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

  • NMR tube (5 mm)

  • Pipettes and vials

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a good first choice for many organic molecules; however, if solubility is an issue, or to observe the -OH proton without exchange, DMSO-d₆ is an excellent alternative).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of TMS (if not already in the solvent) to serve as an internal reference (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., 30-degree pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise ratio).

The process of validating the structure of this compound using ¹H NMR can be visualized as a systematic workflow:

G cluster_0 Prediction & Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Validation A Theorize Expected Spectrum B Prepare Sample in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Process and Analyze Spectrum C->D E Compare Experimental vs. Predicted Data D->E F Confirm Structure E->F

Caption: Workflow for ¹H NMR-based structural validation.

Data Analysis and Structural Confirmation

Once the spectrum is acquired, the crucial step of data analysis begins. The following steps will guide the confirmation of the this compound structure.

  • Chemical Shift Analysis: Compare the chemical shifts of the observed signals with the predicted values. The close correlation between the experimental and predicted shifts provides the initial evidence for the correct structure.

  • Integration Analysis: The integral of each signal should correspond to the number of protons it represents. For instance, the ratio of the integrals for the imidazole protons, the methanol methylene protons, the ethyl methylene protons, and the ethyl methyl protons should be 1:1:2:2:3.

  • Multiplicity (Splitting Pattern) Analysis: The splitting patterns provide information about neighboring protons. The ethyl group should exhibit a clear quartet for the -CH₂- group (split by the three -CH₃ protons) and a triplet for the -CH₃ group (split by the two -CH₂- protons). The other signals are expected to be singlets as they have no adjacent non-equivalent protons.

  • Identification of the Labile -OH Proton: The hydroxyl proton typically appears as a broad singlet and its chemical shift can vary. To confirm its presence, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The -OH signal will disappear or significantly diminish due to the exchange of the proton with deuterium.

A visual representation of the key structural features and their expected ¹H NMR signatures:

G cluster_0 Structure cluster_1 Expected 1H NMR Signals mol This compound H2 H4 -CH₂-OH -OH -CH₂-CH₃ -CH₃ s1 Singlet (7.5-8.0 ppm) mol:f1->s1 s2 Singlet (7.0-7.5 ppm) mol:f2->s2 s3 Singlet (4.5-5.0 ppm) mol:f3->s3 s4 Broad Singlet (variable) mol:f4->s4 s5 Quartet (3.9-4.3 ppm) mol:f5->s5 s6 Triplet (1.3-1.6 ppm) mol:f6->s6

Caption: Key protons and their expected ¹H NMR signals.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques. Here’s an objective comparison:

Technique Strengths for Validating this compound Limitations
¹³C NMR Spectroscopy Provides information on the carbon framework of the molecule. The number of signals confirms the number of unique carbon environments.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not provide information on proton connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound with high accuracy, confirming the molecular formula. Fragmentation patterns can provide structural information.Does not distinguish between isomers. Provides limited information on the specific arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups, such as the O-H stretch of the alcohol and C=N and C=C stretches of the imidazole ring.Provides limited information on the overall molecular structure and connectivity.

References

A Comparative Guide to the Purity Analysis of Synthesized (1-Ethyl-1H-imidazol-5-yl)methanol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of the development pipeline. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of (1-Ethyl-1H-imidazol-5-yl)methanol, a key building block in medicinal chemistry.

We will move beyond rote protocols to explore the causal relationships behind methodological choices, comparing a standard Reversed-Phase (RP-HPLC) approach with alternative methods like Hydrophilic Interaction Liquid Chromatography (HILIC) and the use of polar-embedded stationary phases. This comparative analysis is designed to empower the reader to select and develop the most appropriate analytical strategy based on the specific impurity profile of their synthesized material.

The Synthetic Landscape: Understanding Potential Impurities

To develop a robust purity analysis method, one must first understand the potential impurities that can arise from the synthesis itself. A common route to this compound involves the reduction of an appropriate carbonyl precursor, such as 1-Ethyl-1H-imidazole-5-carbaldehyde.

This synthetic pathway, while straightforward, can introduce several classes of impurities that a successful HPLC method must be able to resolve:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of the starting aldehyde (Impurity A).

  • Over-oxidation Product: The desired alcohol product is susceptible to oxidation, especially during workup or storage, which would yield the corresponding carboxylic acid (Impurity B).

  • Process-Related Impurities: Impurities from precursor synthesis steps or reagents used in the reduction can also be present.

Synthesis_and_Impurities Start 1-Ethyl-1H-imidazole-5-carbaldehyde (Starting Material) Product This compound (Analyte) Start->Product Reduction ImpurityA Unreacted Starting Material (Impurity A) Start->ImpurityA Incomplete Reaction ImpurityB 1-Ethyl-1H-imidazole-5-carboxylic acid (Oxidation Impurity B) Product->ImpurityB Oxidation Reagent Reducing Agent (e.g., NaBH₄) Reagent->Product

Caption: Synthetic pathway to this compound and potential impurities.

HPLC Methodologies: A Comparative Analysis

High-Performance Liquid Chromatography is the premier technique for pharmaceutical purity analysis due to its high resolving power and sensitivity.[1] The choice of column chemistry and mobile phase is paramount and is dictated by the physicochemical properties of the analyte and its potential impurities.

Method 1: The Workhorse - Reversed-Phase HPLC on a C18 Column

Reversed-phase HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[2] For a moderately polar compound like this compound, a C18 (octadecylsilane) column is the standard starting point.

Causality Behind Choices:

  • Stationary Phase (C18): Provides hydrophobic interactions, retaining the analyte and impurities based on their polarity. Less polar compounds interact more strongly and elute later.

  • Mobile Phase (Acetonitrile/Water with Formic Acid): Water is the weak solvent and acetonitrile is the strong organic modifier. Increasing the acetonitrile content decreases retention. Formic acid is added to control the pH and suppress the ionization of the imidazole ring and any carboxylic acid impurities, leading to better peak shapes and more reproducible retention times.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Method 2: The Alternative for Polar Analytes - HILIC

A key challenge with polar analytes in RP-HPLC is insufficient retention, where the compound elutes very early, close to the solvent front, making accurate quantification difficult.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for the retention and separation of polar compounds.[5][6] The HILIC retention mechanism involves the partitioning of the analyte between the high-organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[7]

Causality Behind Choices:

  • Stationary Phase (Bare Silica or Amide): A polar column (e.g., bare silica) is used to establish the aqueous layer required for partitioning.[8]

  • Mobile Phase (High Acetonitrile Content): HILIC uses a mobile phase similar to reversed-phase but with a much higher concentration of the organic solvent (typically >70% acetonitrile). Water is the strong, eluting solvent in HILIC; increasing the water content decreases retention.[7] This high organic content also offers the advantage of enhanced sensitivity when coupled with mass spectrometry.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Bare Silica, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Gradient: 5% B to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase conditions (95:5 A:B) to a concentration of approximately 1 mg/mL.

Method 3: The Refined Approach - Reversed-Phase on a Polar-Embedded Column

To bridge the gap between classic C18 and HILIC, polar-embedded or polar-endcapped columns offer a modified reversed-phase approach. These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain or at the terminus. This modification alters the selectivity and makes the stationary phase more resistant to "phase collapse" when using highly aqueous mobile phases, which can be a problem with traditional C18 columns.[9] This allows for better retention and peak shape for polar analytes without needing to switch to a completely different chromatographic mode like HILIC.[10]

Causality Behind Choices:

  • Stationary Phase (Polar-Embedded C18): The embedded polar group provides an additional interaction mechanism (hydrogen bonding) alongside the hydrophobic interactions. This can improve the peak shape of basic compounds like imidazoles and provide alternative selectivity for separating closely related impurities.

  • Mobile Phase (Highly Aqueous Compatibility): These columns are stable in up to 100% aqueous mobile phases, allowing for the use of lower organic content to increase the retention of very polar compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polar-Embedded C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 2% B to 35% B over 20 minutes (starting with a lower organic percentage).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the synthesized compound in a 90:10 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

HPLC_Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject HPLC Injection Prep->Inject Column Chromatographic Separation (Column & Mobile Phase) Inject->Column Detect UV Detection (210 nm) Column->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Analyze Data Analysis (Integration & Calculation) Acquire->Analyze Report Purity Report (% Area, Impurity Profile) Analyze->Report

Caption: General experimental workflow for HPLC purity analysis.

Data-Driven Comparison

To illustrate the practical differences between these methods, the following table summarizes hypothetical but representative performance data for the analysis of a synthesized batch of this compound containing Impurity A (aldehyde) and Impurity B (acid).

ParameterMethod 1: Standard RP-C18Method 2: HILIC (Silica)Method 3: Polar-Embedded RP
Analyte t_R (min) 4.510.26.8
Impurity A t_R (min) 5.88.18.5
Impurity B t_R (min) 3.912.55.2
Resolution (Analyte/Impurity B) 1.84.52.5
Resolution (Analyte/Impurity A) 3.53.94.1
Tailing Factor (Analyte) 1.41.11.1
LOD (µg/mL) 0.20.10.15
LOQ (µg/mL) 0.60.30.45

Analysis of Results:

  • Retention: The HILIC method provides significantly more retention for the polar analyte and its even more polar carboxylic acid impurity (Impurity B), moving them away from the solvent front. The Polar-Embedded column shows improved retention over the standard C18.

  • Resolution: HILIC provides the best resolution for the most critical pair: the early-eluting Impurity B and the main analyte. The Polar-Embedded phase offers the best separation for the less polar Impurity A.

  • Peak Shape: Both the HILIC and Polar-Embedded methods show an improved tailing factor for the basic imidazole analyte, suggesting better interaction with the stationary phase surface compared to the standard C18.

  • Sensitivity: The HILIC method demonstrates slightly better LOD/LOQ, which can be attributed to sharper peaks resulting from the different retention mechanism.

Method Validation and Trustworthiness

Regardless of the chosen method, it must be validated to ensure it is fit for purpose. Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13] This process establishes, through documented evidence, that the analytical procedure's performance characteristics are suitable for its intended application.[14][15]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

The purity analysis of this compound requires a carefully selected HPLC method capable of resolving the main component from structurally similar impurities.

  • Standard RP-HPLC (C18) serves as an excellent starting point and may be sufficient if the impurity profile is simple and all components are well-retained.

  • HILIC is the superior choice when the analyte and its key impurities are highly polar and poorly retained by reversed-phase methods. It often provides better resolution for polar compounds and can lead to improved sensitivity.

  • Polar-Embedded RP-HPLC offers a robust intermediate option, providing better peak shape and retention for polar analytes than standard C18 without the complete shift in methodology required for HILIC. It is particularly useful for improving existing RP methods that suffer from poor peak shape or insufficient retention.

Ultimately, the choice of method should be guided by empirical data from the specific synthetic batch. Method development should begin with a standard C18 column, and if retention, peak shape, or resolution are inadequate, progressing to a polar-embedded column or a HILIC method is a scientifically sound strategy.

References

A Senior Scientist's Guide to Molecular Weight Confirmation of (1-Ethyl-1H-imidazol-5-yl)methanol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methods for the definitive molecular weight confirmation of (1-Ethyl-1H-imidazol-5-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a robust and self-validating approach to analytical characterization.

Introduction: The Imperative of Accurate Mass Determination

In the realm of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's identity is a foundational requirement. The subject of our analysis, this compound, is a small heterocyclic molecule with the molecular formula C6H10N2O.[1] This corresponds to a monoisotopic mass of 126.0793 Da and an average molecular weight of 126.16 g/mol .[1][2] While nuclear magnetic resonance (NMR) spectroscopy is the gold standard for elucidating the complete chemical structure, mass spectrometry (MS) is the cornerstone for rapidly and accurately confirming the molecular weight and, with sufficient resolution, the elemental composition.

This guide will focus on the practical application of high-resolution mass spectrometry (HRMS) as the primary method for this task, comparing it with other analytical alternatives to provide a comprehensive decision-making framework.

The Primary Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

For a polar, non-volatile small molecule like this compound, the combination of liquid chromatography with electrospray ionization and a high-resolution mass analyzer (such as an Orbitrap or Time-of-Flight) is the most powerful and informative approach.

The Rationale Behind the Choice of LC-ESI-HRMS
  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte molecule during the ionization process.[3][4] This is crucial as it predominantly generates the intact protonated molecule, [M+H]+, minimizing fragmentation that could complicate the interpretation of the molecular weight.[3] The basic nitrogen atoms in the imidazole ring readily accept a proton, making this compound an excellent candidate for positive-ion ESI.[5][6][7]

  • High-Resolution Mass Spectrometry (HRMS): While nominal mass instruments provide integer mass-to-charge (m/z) values, HRMS instruments can measure m/z to four or more decimal places.[8][9] This high mass accuracy is pivotal. It allows us to distinguish our target molecule's elemental formula from other potential formulas that have the same nominal mass, thereby providing a high degree of confidence in the compound's identity.[8][10]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure data integrity through systematic steps and built-in checks.

Step 1: Sample and Standard Preparation

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is critical to provide a source of protons and promote the formation of the [M+H]+ ion.

  • System Suitability Standard: Prepare a solution of a known compound with a similar mass (e.g., (1-Methyl-1H-imidazol-5-yl)methanol, MW 112.13[11][12][13]) to verify instrument performance before and after the sample run.

Step 2: LC-MS Instrumentation and Data Acquisition

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient to elute the compound (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50 - 500.

    • Resolution: >20,000 FWHM (Full Width at Half Maximum).

    • Capillary Voltage: 3.5 kV.

    • Data Acquisition: Full scan mode. If structural information is desired, a parallel reaction monitoring or data-dependent MS/MS experiment can be configured.

Step 3: Data Analysis and Molecular Formula Confirmation

  • Extract Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the protonated molecule, C6H11N2O+ (127.0866 Da).

  • Mass Spectrum Analysis: Examine the mass spectrum corresponding to the chromatographic peak. The most abundant ion should correspond to the [M+H]+ ion.

  • Mass Accuracy Calculation: Compare the experimentally measured accurate mass to the theoretical mass. The mass error, typically expressed in parts-per-million (ppm), should be less than 5 ppm for confident identification.

    • Formula:ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6

  • Isotope Pattern Matching: The instrument software can compare the observed isotopic pattern of the ion with the theoretical pattern for C6H11N2O+. This provides an additional layer of confirmation.

Visualizing the Analytical Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep1 Stock Solution (1 mg/mL) Prep2 Working Solution (1-10 µg/mL in ACN/H2O + 0.1% Formic Acid) Prep1->Prep2 LC LC Separation (C18 Column) Prep2->LC ESI Electrospray Ionization (ESI+) LC->ESI HRMS High-Resolution Mass Analyzer (Orbitrap/Q-TOF) ESI->HRMS EIC Extract Ion Chromatogram HRMS->EIC Spectrum Mass Spectrum Analysis EIC->Spectrum Confirm Formula Confirmation (< 5 ppm error) Spectrum->Confirm Fragmentation Parent [M+H]+ m/z = 127.0866 C6H11N2O+ Fragment1 [M+H - H2O]+ m/z = 109.0760 C6H9N2+ Parent->Fragment1 - H2O Decision_Tree Start What is the primary analytical goal? Goal1 Confirm Molecular Weight & Formula Start->Goal1 Goal2 Elucidate Detailed Chemical Structure Start->Goal2 Goal3 Determine Empirical Formula of a Bulk Pure Sample Start->Goal3 Method1 LC-ESI-HRMS Goal1->Method1 Fastest & Most Sensitive Method2 NMR Spectroscopy Goal2->Method2 Most Definitive Method3 Elemental Analysis Goal3->Method3 Classical Method

References

Comparison of different synthetic routes to substituted imidazole methanols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of Substituted Imidazole Methanols: A Comparative Analysis

The imidazole methanol scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. Its prevalence stems from the unique electronic properties of the imidazole ring and the versatile synthetic handle provided by the hydroxyl group. The development of efficient and scalable synthetic routes to access diverse substituted imidazole methanols is therefore a critical endeavor for researchers in drug discovery and chemical development.

This guide provides a comparative analysis of several prominent synthetic strategies for the preparation of substituted imidazole methanols. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and present a critical evaluation of their respective advantages and limitations, supported by experimental data from the literature.

The Classical Approach: Grignard Reaction with Imidazole Aldehydes

One of the most direct and well-established methods for forming carbon-carbon bonds is the Grignard reaction. This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an appropriately substituted imidazole-carboxaldehyde.

This method's reliability and the commercial availability of a wide range of Grignard reagents and imidazole aldehydes make it a go-to strategy for many applications. However, a significant consideration is the presence of the acidic N-H proton on the imidazole ring. This necessitates a protection strategy, typically using groups like trityl (Tr), tosyl (Ts), or substituted benzyl groups, to prevent the Grignard reagent from being quenched. The need for additional protection and deprotection steps can add to the overall synthesis time and reduce the overall yield.

Mechanism and Experimental Considerations

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the imidazole aldehyde. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the desired alcohol. The choice of solvent is critical, with anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether being standard to maintain the reactivity of the Grignard reagent.

Representative Experimental Protocol: Synthesis of (1-Trityl-1H-imidazol-4-yl)(phenyl)methanol
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-trityl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous THF.

  • Reaction: The solution is cooled to 0 °C in an ice bath. Phenylmagnesium bromide (1.2 eq, 1.0 M solution in THF) is added dropwise via the dropping funnel over 20 minutes.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired imidazole methanol.

dot graph "Grignard_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes N_Protected_Aldehyde [label="N-Protected\nImidazole Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard_Reagent [label="Grignard Reagent\n(R-MgX)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Vessel [label="Anhydrous Ether (THF)\n0 °C to rt", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkoxide_Intermediate [label="Magnesium Alkoxide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aqueous_Workup [label="Aqueous Workup\n(e.g., NH4Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protected_Alcohol [label="N-Protected\nImidazole Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Substituted\nImidazole Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges N_Protected_Aldehyde -> Reaction_Vessel [label="1. Add"]; Grignard_Reagent -> Reaction_Vessel [label="2. Add dropwise"]; Reaction_Vessel -> Alkoxide_Intermediate [label="Nucleophilic\nAddition"]; Alkoxide_Intermediate -> Aqueous_Workup [label="3. Quench"]; Aqueous_Workup -> Protected_Alcohol [label="Protonation"]; Protected_Alcohol -> Deprotection [label="4. Optional"]; Deprotection -> Final_Product; } Workflow for Grignard reaction with imidazole aldehydes.

Advantages and Disadvantages of the Grignard Route
FeatureAdvantagesDisadvantages
Generality Wide variety of commercially available Grignard reagents allows for diverse substitutions.Limited by the availability of the corresponding organohalide.
Reliability Well-understood and robust reaction.Requires stringent anhydrous conditions.
Functional Groups Tolerates many functional groups that are unreactive towards strong nucleophiles.Incompatible with acidic protons (e.g., -OH, -NH2, -COOH) and some carbonyl groups.
Step Economy Can be a one-step C-C bond formation (excluding protection/deprotection).The necessity of protection/deprotection steps for N-H imidazoles reduces overall efficiency.
Cost Reagents are generally inexpensive and readily available.Cost of protecting groups and additional reagents for those steps can add up.

Convergent Strategy: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, offer a powerful and efficient alternative to traditional linear syntheses. For imidazole synthesis, the Debus-Radziszewski reaction and its modern variants are particularly relevant. These reactions can be adapted to generate substituted imidazole methanols in a highly convergent manner.

A common MCR approach involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, ammonia, and a primary alcohol. This strategy allows for the rapid assembly of the imidazole core with the desired methanol side chain precursor already installed.

Mechanism and Experimental Considerations

The mechanism is complex and thought to involve the initial formation of an imine from the aldehyde and ammonia, followed by condensation with the dicarbonyl compound to form the imidazole ring. The primary alcohol can be incorporated as part of the aldehyde starting material. The reaction conditions are often straightforward, typically involving heating the components in a suitable solvent like ethanol or methanol.

Representative Experimental Protocol: One-Pot Synthesis of a Substituted Imidazole Methanol
  • Preparation: To a solution of a substituted benzaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of glyoxal (1.1 eq) and concentrated ammonium hydroxide (5.0 eq).

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 60 °C) for several hours.

  • Monitoring: The reaction is monitored by TLC for the consumption of the starting aldehyde.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product can be washed with cold ethanol and water and then recrystallized or purified by column chromatography if necessary.

dot graph "MCR_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Aldehyde [label="Aldehyde\n(with -CH2OH precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyl [label="1,2-Dicarbonyl\n(e.g., Glyoxal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia Source\n(e.g., NH4OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Vessel [label="One-Pot Reaction\n(e.g., Ethanol, Heat)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Imidazole_Product [label="Substituted\nImidazole Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Reaction_Vessel; Dicarbonyl -> Reaction_Vessel; Ammonia -> Reaction_Vessel; Reaction_Vessel -> Imidazole_Product [label="Condensation &\nCyclization"]; } Workflow for a multicomponent synthesis of imidazole methanols.

Advantages and Disadvantages of the MCR Route
FeatureAdvantagesDisadvantages
Atom & Step Economy High; multiple bonds are formed in a single operation, reducing waste and purification steps.Can sometimes be challenging to purify the final product from side-reactants.
Efficiency Can rapidly generate complex molecules from simple, readily available starting materials.Yields can be variable and highly dependent on the specific substrates and conditions.
Diversity Allows for the creation of diverse libraries of compounds by varying the three (or more) components.The scope of each component can be limited; not all aldehydes or dicarbonyls may work efficiently.
Conditions Often proceeds under mild conditions.The mechanism can be complex, making optimization less straightforward.
Cost -effectivenessExcellent, due to the use of simple starting materials and fewer reaction steps.May require significant optimization to achieve high yields for a specific target.

Modern Strategies: Metal-Catalyzed C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to building molecular complexity. For the synthesis of imidazole methanols, this can be achieved by the direct hydroxymethylation of an imidazole C-H bond, often at the C2 or C5 position.

This strategy typically involves a transition metal catalyst (e.g., palladium, rhodium, or copper) that facilitates the cleavage of a C-H bond and its subsequent reaction with a hydroxymethylating agent, such as formaldehyde or a synthetic equivalent. A directing group on the imidazole nitrogen is often required to position the metal catalyst in proximity to the target C-H bond.

Mechanism and Experimental Considerations

The general mechanism involves the coordination of the metal catalyst to the directing group, followed by a concerted metalation-deprotonation (CMD) or related C-H activation step. The resulting metallacyclic intermediate then reacts with the hydroxymethylating agent. Reductive elimination or a similar final step releases the product and regenerates the active catalyst. The choice of catalyst, ligand, oxidant (if required), and solvent are all critical parameters that must be optimized for each specific transformation.

Representative Experimental Protocol: Pd-Catalyzed C2-Hydroxymethylation of an N-Aryl Imidazole
  • Preparation: A sealed reaction vessel is charged with the N-aryl imidazole substrate (1.0 eq), Pd(OAc)2 (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Reaction: The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., dioxane) and paraformaldehyde (2.0 eq) are added. The mixture is then heated to a specified temperature (e.g., 100-120 °C) for 12-24 hours.

  • Monitoring: The reaction is monitored by GC-MS or LC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the C2-hydroxymethylated imidazole.

dot graph "CH_Functionalization_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Substrate [label="N-Directed\nImidazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd(II) or Rh(III)\nCatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxymethyl_Source [label="Hydroxymethylating\nAgent (e.g., (CH2O)n)", fillcolor="#F1F3F4", fontcolor="#202124"]; CH_Activation [label="C-H Activation\n(CMD)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Metallacycle [label="Metallacyclic\nIntermediate", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Functionalization [label="Reaction with\n(CH2O)n", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductive_Elimination [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="C-H Functionalized\nImidazole Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> CH_Activation; Catalyst -> CH_Activation; CH_Activation -> Metallacycle [label="Coordination"]; Metallacycle -> Functionalization; Hydroxymethyl_Source -> Functionalization; Functionalization -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Catalyst [label="Catalyst\nRegeneration"]; } General pathway for metal-catalyzed C-H hydroxymethylation.

Advantages and Disadvantages of the C-H Functionalization Route
FeatureAdvantagesDisadvantages
Step Economy Superior; avoids pre-functionalization of the imidazole ring.Often requires a directing group, which may need to be installed and removed.
Atom Economy High; C-H bond is directly converted to a C-C or C-O bond.Can require stoichiometric oxidants or other additives.
Selectivity Can provide excellent regioselectivity that is difficult to achieve by other means.Selectivity is highly dependent on the directing group and catalyst system.
Substrate Scope Can tolerate a wide range of functional groups.Scope can be limited by the directing group and electronic properties of the substrate.
Cost & Scalability Precious metal catalysts can be expensive, posing a challenge for large-scale synthesis.Catalyst loading can sometimes be high; reaction conditions may require high temperatures.

Reduction of Imidazole Carbonyls: A Trustworthy Transformation

A final, highly reliable method for the synthesis of imidazole methanols is the reduction of a corresponding imidazole carboxylic acid, ester, or aldehyde. This approach is predicated on the availability of the carbonyl-containing starting material, which can often be prepared via established methods such as lithiation followed by quenching with CO2 or an appropriate chloroformate.

The reduction itself is typically straightforward, employing common hydride reagents. The choice of reducing agent is dictated by the nature of the carbonyl group; sodium borohydride (NaBH4) is generally sufficient for aldehydes, while more powerful reagents like lithium aluminum hydride (LiAlH4) are required for the reduction of esters and carboxylic acids.

Mechanism and Experimental Considerations

The mechanism involves the nucleophilic transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon. Subsequent protonation during the workup furnishes the alcohol. Reactions with LiAlH4 must be conducted under strictly anhydrous conditions, as the reagent reacts violently with water. The workup procedure for LiAlH4 reactions (e.g., the Fieser workup) must also be performed with care.

Representative Experimental Protocol: LiAlH4 Reduction of Ethyl 1-Methyl-1H-imidazole-2-carboxylate
  • Preparation: A flame-dried round-bottom flask is charged with a suspension of LiAlH4 (1.5 eq) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C.

  • Reaction: A solution of ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to the LiAlH4 suspension. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Quenching and Workup: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Isolation: The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography or distillation to afford the desired (1-methyl-1H-imidazol-2-yl)methanol.

dot graph "Reduction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Starting_Material [label="Imidazole Carboxylic Acid\nor Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Reducing_Agent [label="Reducing Agent\n(e.g., LiAlH4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Vessel [label="Anhydrous THF\n0 °C to rt", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkoxide_Intermediate [label="Aluminum Alkoxide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aqueous_Workup [label="Aqueous Workup\n(e.g., Fieser)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Substituted\nImidazole Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Starting_Material -> Reaction_Vessel [label="1. Add"]; Reducing_Agent -> Reaction_Vessel [label="2. Add substrate to reagent"]; Reaction_Vessel -> Alkoxide_Intermediate [label="Hydride\nTransfer"]; Alkoxide_Intermediate -> Aqueous_Workup [label="3. Quench"]; Aqueous_Workup -> Final_Product [label="Protonation"]; } Workflow for the reduction of imidazole carbonyls.

Advantages and Disadvantages of the Reduction Route
FeatureAdvantagesDisadvantages
Reliability High-yielding and predictable transformation.Requires access to the pre-functionalized imidazole carbonyl compound.
Generality Applicable to a wide range of imidazole substrates.Two-step process (functionalization then reduction) is less step-economical.
Functional Groups LiAlH4 is a powerful reducing agent and will reduce many other functional groups (e.g., amides, nitriles, epoxides). This can be an advantage or disadvantage depending on the desired outcome.Lacks chemoselectivity; other reducible groups in the molecule may need to be protected.
Safety & Handling NaBH4 is relatively safe and easy to handle.LiAlH4 is pyrophoric and reacts violently with protic solvents, requiring careful handling.
Cost Reagents are relatively inexpensive.The synthesis of the starting carbonyl compound may add significant cost and effort.

Comparative Summary and Outlook

The choice of synthetic route to a substituted imidazole methanol is a multifactorial decision that depends on the specific target molecule, available starting materials, desired scale, and the chemist's tolerance for certain experimental conditions.

Synthetic RouteKey StrengthsKey WeaknessesBest Suited For
Grignard Reaction Versatile, reliable, access to diverse R groups.Requires N-protection, sensitive to protic groups.Rapid synthesis of specific analogues where the aldehyde is available.
Multicomponent Reaction High atom/step economy, convergent, builds complexity quickly.Yields can be variable, optimization may be required.Library synthesis and diversity-oriented synthesis.
C-H Functionalization Excellent step economy, novel disconnections, late-stage functionalization.Requires directing group, expensive catalysts, high temperatures.Late-stage modification of complex molecules and exploring novel chemical space.
Reduction of Carbonyls High-yielding, predictable, well-established.Multi-step, LiAlH4 requires careful handling, lacks chemoselectivity.Large-scale synthesis where the carbonyl precursor is readily accessible.

Future developments in this field will likely focus on expanding the scope and practicality of C-H functionalization methods, particularly through the development of more active and less expensive earth-abundant metal catalysts and the use of removable or traceless directing groups. Additionally, the continued innovation in multicomponent reaction design will undoubtedly provide even more elegant and efficient pathways to this important class of molecules. By understanding the fundamental principles and practical limitations of each of these synthetic strategies, researchers can make more informed decisions in their pursuit of novel imidazole methanols for a wide range of scientific applications.

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (1-Ethyl-1H-imidazol-5-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted imidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The precise substitution pattern on the imidazole ring is critical for biological activity, making the unambiguous identification of positional isomers a fundamental challenge in drug discovery and development. When a 1-ethylimidazole core is substituted with a hydroxymethyl group, three positional isomers are possible: (1-Ethyl-1H-imidazol-2-yl)methanol, (1-Ethyl-1H-imidazol-4-yl)methanol, and (1-Ethyl-1H-imidazol-5-yl)methanol.

These isomers possess the same molecular weight and formula (C₆H₁₀N₂O)[1][2], rendering simple mass spectrometry insufficient for definitive identification. Distinguishing them requires a multi-technique spectroscopic approach. This guide provides a comprehensive comparison of these three isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal mechanisms behind the spectral differences and provide field-proven protocols to empower researchers to confidently elucidate the structure of their synthesized compounds.

Molecular Structures and Isomerism

The core challenge lies in differentiating the substitution at positions 2, 4, and 5 of the 1-ethylimidazole ring. The location of the hydroxymethyl (-CH₂OH) group relative to the two nitrogen atoms and the N-ethyl group creates distinct electronic environments, which are the basis for their spectroscopic differentiation.

Figure 1: Chemical structures of the three positional isomers of (1-Ethyl-1H-imidazol-yl)methanol.

Experimental Protocols

To ensure reproducible and high-quality data, the following standardized protocols are recommended. The causality behind these choices is to achieve optimal resolution and signal-to-noise for these specific compound classes.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as the hydroxyl proton (OH) is less likely to exchange, allowing for its observation and potential coupling.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field spectrometer.

    • Parameters: Acquire spectra with a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans. This ensures quantitative integration and adequate signal averaging.

  • ¹³C NMR Acquisition:

    • Instrument: Same as ¹H NMR.

    • Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire spectra with a 30-degree pulse angle, a relaxation delay of 2-3 seconds, and accumulate 1024-2048 scans for sufficient signal-to-noise.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. ATR is often the most straightforward and requires minimal sample preparation.

  • Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Parameters: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.[3] Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

    • Background: Perform a background scan of the empty ATR crystal or KBr plates prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method: Electron Impact (EI) is the preferred method for generating fragment ions, which are crucial for distinguishing isomers. Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

  • Acquisition:

    • Instrument: Gas Chromatography-Mass Spectrometer (GC-MS) for EI, or a standalone MS for direct infusion ESI.

    • EI Parameters: Use a standard electron energy of 70 eV. This energy level is optimal for producing a reproducible fragmentation pattern.[4]

    • Mass Range: Scan a mass-to-charge (m/z) range from 40 to 200 amu to capture the molecular ion and all significant fragments.

Spectroscopic Data Analysis and Comparison

The key to distinguishing these isomers lies in the subtle yet predictable differences in their spectra, which arise from their unique electronic structures.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides the most definitive information. The chemical shifts of the imidazole ring protons are highly sensitive to the position of the substituents. The reference spectrum for the 1-ethylimidazole core shows protons at approximately δ 7.45 (H2), 7.02 (H5), and 6.91 (H4) ppm.[5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton (1-Ethyl-1H-imidazol-2-yl)methanol (1-Ethyl-1H-imidazol-4-yl)methanol This compound Rationale
Ring H2 N/A (Substituted) ~7.5 ~7.5 H2 is the most downfield proton, flanked by two electronegative nitrogens.
Ring H4 ~7.0 N/A (Substituted) ~6.9 H4 is typically slightly upfield of H5.
Ring H5 ~7.1 ~7.1 N/A (Substituted) H5 is adjacent to only one nitrogen.
-CH₂OH ~4.8 ~4.6 ~4.5 The CH₂ group at C2 is most deshielded due to proximity to both N1 and N3. The C5 position is slightly more deshielded than C4.
-OH Variable (Broad singlet) Variable (Broad singlet) Variable (Broad singlet) Position is solvent and concentration-dependent.
-CH₂-CH₃ ~4.1 (q) ~4.0 (q) ~4.0 (q) Quartet due to coupling with the methyl group.

| -CH₂-CH₃ | ~1.4 (t) | ~1.4 (t) | ~1.4 (t) | Triplet due to coupling with the methylene group. |

Causality and Field Insights:

  • The H2 Proton: The proton at the C2 position is uniquely positioned between two nitrogen atoms, causing it to be significantly deshielded (shifted downfield) compared to H4 and H5.[6] Therefore, the isomer lacking a signal in the δ 7.5-8.0 ppm region is the 2-substituted isomer.

  • Distinguishing 4- and 5-Isomers: The remaining two isomers can be distinguished by the chemical shifts of their ring protons. The H4 and H5 protons will appear as singlets (or narrow doublets due to long-range coupling). The relative positions can be subtle, and 2D NMR techniques like NOESY can be invaluable. A NOESY experiment would show a spatial correlation between the N-ethyl protons and the H5 proton, but not the H4 proton, providing definitive assignment.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR chemical shifts of the imidazole ring carbons are also highly diagnostic. Data for the parent 1-ethylimidazole shows carbons at approximately δ 137 (C2), 128 (C5), and 120 (C4) ppm.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon (1-Ethyl-1H-imidazol-2-yl)methanol (1-Ethyl-1H-imidazol-4-yl)methanol This compound Rationale
Ring C2 ~151.0[9] ~137.5 ~138.0 C2 is the most downfield carbon. Substitution with -CH₂OH causes a significant downfield shift.
Ring C4 ~128.0 ~138.0 (Substituted) ~129.0 Substitution causes a downfield shift of the substituted carbon.
Ring C5 ~121.0 ~118.0 ~136.0 (Substituted) The chemical shifts of the unsubstituted carbons are also affected by the substituent's position.
-CH₂OH ~56.7[9] ~55.0 ~54.0 The carbon of the methanol group shows minor variation.
-CH₂-CH₃ ~42.0 ~41.5 ~41.5 Minimal variation is expected for the ethyl group carbons.

| -CH₂-CH₃ | ~15.0 | ~15.0 | ~15.0 | Minimal variation is expected for the ethyl group carbons. |

Causality and Field Insights:

  • The C2 Carbon: The C2 carbon is the most deshielded due to its position between two nitrogens. In the 2-substituted isomer, its chemical shift will be significantly further downfield (e.g., >150 ppm) compared to the unsubstituted C2 in the other isomers (~137-138 ppm).[9] This provides a clear diagnostic marker.

  • Attached Proton Test (APT) or DEPT: These experiments are crucial. They confirm the number of protons attached to each carbon, allowing for unambiguous assignment of the CH (-CH₂OH), CH₂ (-CH₂-CH₃), and CH₃ carbons, as well as the quaternary (substituted) and CH carbons of the imidazole ring.

Infrared (IR) Spectroscopy Analysis

While IR spectroscopy is less definitive for distinguishing positional isomers, it is essential for confirming the presence of key functional groups.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Expected Range Observation and Isomer Differentiation
O-H Stretch (Alcohol) 3500-3200 (broad) A strong, broad peak confirms the presence of the hydroxyl group in all isomers.[10]
C-H Stretch (sp³) 3000-2850 Present in all isomers, corresponding to the ethyl and methanol C-H bonds.[3]
C-H Stretch (sp², ring) 3150-3050 Weak to medium peaks confirming the aromatic imidazole ring.[11]
C=N and C=C Stretch (ring) 1600-1450 A series of medium to strong bands characteristic of the imidazole ring.[10][11] Subtle shifts in this "fingerprint region" may exist between isomers, but are difficult to assign without authentic standards.

| C-O Stretch (Alcohol) | 1260-1050 | A strong band confirming the C-O bond of the primary alcohol.[12] |

Causality and Field Insights: The primary utility of IR is to confirm the successful synthesis of an alcohol-substituted imidazole rather than, for example, an aldehyde intermediate. The "fingerprint region" (below 1500 cm⁻¹) is unique for each molecule, but without reference spectra of all three pure isomers, it is not reliable for primary identification.

Mass Spectrometry Analysis

All three isomers have a molecular weight of 126.16 g/mol . The molecular ion peak (M⁺) in EI-MS will therefore be at m/z 126. The key to differentiation lies in the relative abundance of fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragmentation Pathway Ion Structure Predicted m/z Expected Abundance by Isomer
Loss of H₂O [M - H₂O]⁺ 108 Common for all alcohol isomers, but may vary in intensity.[13][14]
Loss of •CH₂OH [M - •CH₂OH]⁺ 95 A significant peak for all isomers.
Loss of •C₂H₅ [M - •C₂H₅]⁺ 97 Loss of the N-ethyl group. Should be present in all isomers.
α-Cleavage (Loss of H) [M - H]⁺ 125 Cleavage of a C-H bond from the hydroxymethyl group, stabilized by the oxygen.[13]

| Ring Fragmentation | Various | e.g., 68, 81 | Complex patterns that are highly specific to the substitution pattern. |

Causality and Field Insights:

  • Alpha-Cleavage: The most characteristic fragmentation for alcohols is α-cleavage, breaking the bond adjacent to the carbon bearing the OH group.[13][14] For these isomers, this would involve cleavage within the ring, which is less favorable than fragmentation of the substituents.

  • Benzylic-type Cleavage: The most likely significant fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 amu) to form an ion at m/z 95, or the loss of the ethyl radical (•C₂H₅, 29 amu) to form an ion at m/z 97. The relative stability of the resulting imidazolium cations will dictate the abundance of these fragments. The cation resulting from the loss of the •CH₂OH group from the 2-position is expected to be particularly stable due to the adjacent nitrogen atoms, potentially leading to a more abundant m/z 95 peak for the 2-isomer.

Recommended Analytical Workflow

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Purified_Isomer Purified Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT, NOESY) Purified_Isomer->NMR Primary ID IR FTIR Spectroscopy Purified_Isomer->IR Functional Group ID MS Mass Spectrometry (EI, HRMS) Purified_Isomer->MS MW & Fragmentation Data_Integration Integrate & Correlate Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_ID Unambiguous Structure ID (2, 4, or 5-isomer) Data_Integration->Structure_ID Confirm

Figure 2: Recommended workflow for the spectroscopic identification of (1-Ethyl-1H-imidazol-yl)methanol isomers.

Conclusion

Distinguishing between the 2-, 4-, and 5-substituted isomers of (1-Ethyl-1H-imidazol-yl)methanol is a critical task that demands a rigorous spectroscopic approach. While IR and MS provide essential confirmatory data about functional groups and molecular weight, NMR spectroscopy, particularly ¹H and ¹³C analysis, is the definitive tool for differentiation.

The key diagnostic markers are:

  • ¹H NMR: The absence of a signal for the H2 proton (δ ~7.5 ppm) immediately identifies the 2-isomer . The 4- and 5-isomers are distinguished by the chemical shifts of their remaining ring protons, ideally confirmed with 2D NOESY.

  • ¹³C NMR: A signal for the C2 carbon significantly downfield of ~150 ppm is a definitive marker for the 2-isomer .

By following the detailed protocols and analytical logic presented in this guide, researchers in drug development and organic synthesis can confidently and accurately determine the precise structure of their target molecules, ensuring the integrity and validity of their subsequent research.

References

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] However, the journey from a promising hit in a primary screen to a validated lead candidate is fraught with challenges, chief among them being the reproducibility and reliability of experimental data. This guide provides an in-depth framework for the rigorous cross-validation of experimental findings for novel imidazole-based compounds, ensuring that data is robust, comparable, and translatable. We will move beyond mere protocol recitation to explain the causality behind experimental choices, grounding every step in the principles of scientific integrity.

Section 1: The Foundation of Validity: Physicochemical Characterization

Before any biological activity can be reliably assessed, the identity, purity, and stability of the synthesized compound must be unequivocally established. This phase is the first and most critical step in cross-validation; without a well-characterized molecule, all subsequent biological data is built on a foundation of sand.

Synthesis and Chromatographic Purification

The synthesis of imidazole derivatives, often achieved through methods like the Radziszewski reaction, can yield a mixture of the target compound, unreacted starting materials, and byproducts.[4] Therefore, purification is not merely a preparatory step but a crucial validation checkpoint.

Key Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

  • Objective: To isolate the target imidazole derivative with >95% purity, a standard requirement for compounds advancing to biological screening.

  • Rationale: HPLC offers high-resolution separation, making it ideal for purifying target compounds from structurally similar impurities. A reverse-phase C18 column is typically the first choice due to its versatility.

  • Methodology:

    • Column Selection: Start with a reverse-phase C18 column.

    • Mobile Phase Optimization: A common challenge with imidazole compounds is poor peak shape due to their basic nature.[5] To mitigate this, a slightly acidic mobile phase (e.g., 0.1% formic acid or acetic acid in water/acetonitrile) is employed to protonate the imidazole ring, ensuring sharp, symmetrical peaks.[5][6][7]

    • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the retention time of the target compound.

    • Isocratic vs. Gradient Refinement: Once the target peak is identified, the gradient can be optimized for maximal separation from nearby impurities, or an isocratic method can be developed for routine purity analysis.

    • Purity Assessment: The purity of the collected fractions should be assessed using an orthogonal method or by re-injecting on a validated analytical HPLC method. The peak area percentage is used to quantify purity.

Structural Elucidation: The Spectroscopic Fingerprint

Cross-validation of the compound's structure is achieved by using multiple, complementary spectroscopic techniques. The data from each technique should converge to support the proposed chemical structure.

Table 1: Summary of Expected Spectroscopic Data for a Representative Imidazole Derivative

Technique Parameter Expected Value / Range Rationale for Validation
¹H NMR Chemical Shift (δ)Imidazole Ring Protons: 7.0 - 8.5 ppm; N-H Proton: 10.0 - 13.0 ppm (broad)Confirms the presence of the imidazole core and the specific proton environments.[8][9]
¹³C NMR Chemical Shift (δ)Imidazole Ring Carbons: 115 - 140 ppmVerifies the carbon backbone of the heterocyclic ring.[10][11]
FTIR Wavenumber (cm⁻¹)N-H Stretch: 3100 - 3400 (broad); C=N Stretch: 1580 - 1650Identifies key functional groups, particularly the N-H bond of the imidazole ring.[9][12]
Mass Spec (HRMS) m/z[M+H]⁺Confirms the molecular weight with high accuracy, validating the elemental composition.[10]

Note: Specific shifts and patterns will vary based on the full structure of the derivative.

Section 2: Cross-Validation of Biological Activity: In Vitro Assays

With a fully characterized compound in hand, the focus shifts to validating its biological effects. The core principle of cross-validation here is to confirm activity using multiple cell lines or strains and to benchmark performance against well-characterized reference compounds.

Anticancer Activity Evaluation

Imidazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including tubulin polymerization and kinase inhibition.[1][13]

Experimental Workflow: From Cytotoxicity Screening to Mechanistic Validation

The following diagram illustrates a logical workflow for validating the anticancer potential of a novel imidazole compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: In Vivo Cross-Validation A Synthesized & Characterized Imidazole Compound (>95% Purity) B Multi-Cell Line Cytotoxicity Screen (e.g., MTT Assay on MCF-7, HCT116, A549) A->B Test Compound C Calculate IC50 Values B->C D Compare with Standard Drug (e.g., Doxorubicin) C->D Benchmark Performance E Hypothesize Mechanism (e.g., Kinase Inhibition) D->E F Target-Specific Assay (e.g., In Vitro Kinase Assay) E->F Validate Hypothesis G Animal Model Study (e.g., Xenograft) F->G Confirm Efficacy

Caption: Workflow for the validation of an imidazole-based anticancer agent.

Key Experimental Protocol: MTT Cytotoxicity Assay

  • Objective: To determine the concentration of the imidazole compound that inhibits the growth of cancer cells by 50% (IC50).

  • Trustworthiness: This protocol incorporates critical controls to ensure the validity of the results.

    • Negative Control: Untreated cells (or vehicle-treated, e.g., 0.1% DMSO) to establish baseline 100% viability.

    • Positive Control: A standard chemotherapeutic agent (e.g., Doxorubicin, Cisplatin) to confirm that the cell lines are responsive to cytotoxic agents.[1] The assay is only considered valid if the positive control IC50 falls within a predefined historical range.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate and allow them to adhere overnight.[14]

    • Compound Treatment: Treat cells with a serial dilution of the test imidazole compound and the positive control. Incubate for 48-72 hours.

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value.

Table 2: Comparative Anticancer Activity of Imidazole Derivatives (Hypothetical Data Based on Literature Review)

Compound Target Cell Line IC50 (µM)[1] Positive Control Control IC50 (µM)[1]
Novel Imidazole A MCF-7 (Breast)1.2Doxorubicin4.17
Novel Imidazole A HCT116 (Colon)0.9Doxorubicin2.5
Novel Imidazole B A549 (Lung)5.8Cisplatin8.0
Reference Cpd 1 MCF-7 (Breast)0.8Doxorubicin4.17

Cross-validation is achieved by demonstrating consistent potency across multiple cell lines and by showing comparable or superior activity relative to a known standard.

Visualizing the Mechanism: Kinase Inhibition Pathway

Many imidazole compounds function by inhibiting signaling kinases like VEGFR or EGFR.[1] This mechanism can be validated through specific enzymatic assays.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor VEGFR-2 (Tyrosine Kinase Receptor) ADP ADP Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Receptor->Downstream Phosphorylates ATP ATP ATP->Receptor Binds to Kinase Domain Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Activates Imidazole Imidazole-Based Kinase Inhibitor Imidazole->Receptor Blocks ATP Binding Site

Caption: Imidazole inhibitor blocking the ATP binding site of a receptor tyrosine kinase.

Antifungal Activity Evaluation

The imidazole scaffold is famous for its antifungal properties, with drugs like clotrimazole and miconazole being widely used.[15] The validation of novel antifungal imidazoles follows a similar comparative approach.

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[16]

  • Trustworthiness:

    • Positive Control: A known antifungal drug (e.g., Fluconazole, Amphotericin B) to ensure the susceptibility of the fungal strain.[15]

    • Negative Control: Fungal inoculum in broth without any antifungal agent to ensure the viability and growth of the organism.

    • Sterility Control: Broth only, to check for contamination.

  • Methodology:

    • Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines.[2][17]

    • Drug Dilution: Serially dilute the test imidazole compound and the positive control in a 96-well microtiter plate containing RPMI 1640 medium.[16]

    • Inoculation: Add the fungal inoculum to each well.

    • Incubation: Incubate the plate at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration where no visible growth is observed.

Table 3: Comparative Antifungal Activity of Imidazole Derivatives (Hypothetical Data Based on Literature Review)

Compound Fungal Species MIC (µg/mL)[15][17] Positive Control Control MIC (µg/mL)
Novel Imidazole C Candida albicans8Fluconazole16
Novel Imidazole C Aspergillus niger16Amphotericin B4
Novel Imidazole D Cryptococcus neoformans4Fluconazole8

Section 3: Statistical Cross-Validation: Ensuring Data Robustness

K-Fold Cross-Validation

This is a robust method to estimate the performance of a model on unseen data.[20] The dataset (e.g., a series of imidazole analogues and their corresponding IC50 values) is split into 'k' subsets (or folds). The model is trained on k-1 folds and tested on the remaining fold. This process is repeated k times, with each fold serving as the test set once. The performance metrics are then averaged across all k trials.[18][21]

G cluster_0 Initial Dataset cluster_1 Iteration 1 (k=5) cluster_2 Iteration 2 cluster_3 Iteration 5 Data Full Experimental Dataset (N compounds) Train1 Folds 1, 2, 3, 4 (Train) Data->Train1 Split into 5 Folds Test1 Fold 5 (Test) Data->Test1 Split into 5 Folds Train2 Folds 1, 2, 3, 5 (Train) Test2 Fold 4 (Test) Train5 Folds 2, 3, 4, 5 (Train) Test5 Fold 1 (Test) Train1->Train2 ... Train1->Test2 ... Test1->Train2 ... Test1->Test2 ... Train2->Train5 ... Train2->Test5 ... Test2->Train5 ... Test2->Test5 ... Result Average Performance (e.g., R²) Train5->Result Average Results Test5->Result Average Results

Caption: Logical flow of 5-fold statistical cross-validation.

Conclusion

The cross-validation of experimental results for imidazole-based compounds is a multi-faceted process that integrates meticulous chemical characterization, rigorously controlled biological assays, and sound statistical principles. By confirming a compound's identity and purity, benchmarking its activity against established standards across multiple models, and validating the underlying mechanism of action, researchers can build a robust and compelling data package. This disciplined approach is indispensable for identifying truly promising drug candidates and ensuring that scientific findings are both reproducible and reliable.

References

A Senior Application Scientist's Guide to Benchmarking Putative Kinase Inhibitors: The Case of (1-Ethyl-1H-imidazol-5-yl)methanol against p38 MAPK

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a pivotal mediator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in a host of human diseases.[1][2] This guide provides a comprehensive framework for benchmarking the efficacy of a novel putative inhibitor, (1-Ethyl-1H-imidazol-5-yl)methanol—henceforth designated Compound X —against two well-characterized p38 MAPK inhibitors with distinct mechanisms of action: SB203580 and Doramapimod (BIRB 796) . We present detailed protocols for both in vitro enzymatic and cell-based assays, a strategy for comparative data analysis, and the scientific rationale underpinning the experimental design. This document serves as a technical blueprint for researchers seeking to rigorously evaluate novel kinase inhibitors.

Introduction: Targeting the p38 MAPK Stress Response Pathway

The p38 MAPK cascade is a highly conserved signaling module that translates extracellular stimuli into a wide array of cellular responses, including apoptosis, cell cycle regulation, and inflammation.[3][4][5] Four p38 MAPK isoforms have been identified (α, β, γ, δ), with the p38α isoform being a primary focus for drug development.[6][7] Activation of p38α is initiated by upstream kinases (MKK3 and MKK6) via dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif.[6][8] Once active, p38α phosphorylates downstream transcription factors and protein kinases, such as ATF-2 and MAPKAPK-2, driving the expression of pro-inflammatory cytokines like TNF-α and IL-1.[4][9]

Given the central role of its imidazole core—a common scaffold in kinase inhibitors—Compound X, this compound , has been identified as a candidate for p38 MAPK inhibition. To validate this hypothesis and characterize its efficacy, a direct comparison against established benchmarks is essential. We have selected two gold-standard inhibitors for this purpose:

  • SB203580 (Adezmapimod): A potent, cell-permeable pyridinyl imidazole compound that acts as an ATP-competitive inhibitor of p38α and p38β.[7][10][11] It directly competes with ATP for binding in the kinase's active site but does not prevent the upstream phosphorylation of p38.[7][9]

  • Doramapimod (BIRB 796): A highly potent diaryl urea-based inhibitor that binds to an allosteric, or "back pocket," of the p38 kinase.[12][13] This unique mechanism induces a conformational change that is incompatible with kinase activity and results in an exceptionally slow inhibitor dissociation rate.[14][15]

This guide will systematically outline the experimental workflows required to compare the inhibitory potential of Compound X against these two distinct mechanistic classes of inhibitors.

The p38 MAPK Signaling Pathway and Mechanisms of Inhibition

Understanding the points of intervention is critical for interpreting experimental data. The diagram below illustrates the canonical p38 MAPK pathway and the distinct binding sites of our chosen benchmark inhibitors.

p38_pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Mechanisms Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activate Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK Activate MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK (Inactive) MKK3_6->p38 Phosphorylates (Thr180/Tyr182) p_p38 p-p38 MAPK (Active) Substrates Downstream Substrates (ATF-2, MAPKAPK-2) p_p38->Substrates Phosphorylates Response Inflammatory Gene Expression Cellular Responses Substrates->Response SB203580 SB203580 (ATP-Competitive) SB203580->p_p38 Binds ATP Pocket Doramapimod Doramapimod (Allosteric) Doramapimod->p_p38 Binds Allosteric Site

Caption: p38 MAPK signaling cascade and points of inhibition.

SB203580 directly blocks the catalytic site where ATP would normally bind, while Doramapimod binds to a separate pocket, preventing the kinase from adopting its active conformation.[10][12] Our experimental approach is designed to discern these activities first in a purified system and then in a complex cellular environment.

Experimental Design and Protocols

A robust benchmarking strategy requires a multi-tiered approach. We will begin with a direct enzymatic assay to measure the half-maximal inhibitory concentration (IC50) and proceed to a cell-based assay to determine the half-maximal effective concentration (EC50).

experimental_workflow cluster_invitro Experiment 1: In Vitro Enzymatic Assay cluster_cellular Experiment 2: Cellular Activity Assay start Prepare Stock Solutions (Compound X, SB203580, Doramapimod in DMSO) invitro_setup Set up kinase reaction: - Recombinant p38α - ATF-2 Substrate - ATP - Inhibitor Dilution Series start->invitro_setup cell_culture Culture RAW 264.7 Macrophages start->cell_culture invitro_incubate Incubate at 30°C for 30 min invitro_setup->invitro_incubate invitro_stop Terminate reaction with SDS Sample Buffer invitro_incubate->invitro_stop invitro_wb Western Blot for Phospho-ATF-2 invitro_stop->invitro_wb invitro_analysis Densitometry & IC50 Calculation invitro_wb->invitro_analysis end Comparative Efficacy Profile invitro_analysis->end cell_pretreat Pre-treat cells with Inhibitor Dilution Series (1 hour) cell_culture->cell_pretreat cell_stimulate Stimulate with LPS (1 µg/mL) for 30 min cell_pretreat->cell_stimulate cell_lyse Lyse cells & prepare protein extracts cell_stimulate->cell_lyse cell_wb Western Blot for Phospho-p38 & Total p38 cell_lyse->cell_wb cell_analysis Densitometry & EC50 Calculation cell_wb->cell_analysis cell_analysis->end

Caption: Overall experimental workflow for inhibitor comparison.

Protocol 1: In Vitro p38α Kinase Activity Assay (Non-Radioactive)

This assay directly measures the ability of an inhibitor to block the catalytic activity of purified p38α kinase using its specific substrate, ATF-2.[16][17]

Rationale: This cell-free system provides a direct measure of enzyme inhibition, independent of cellular factors like membrane permeability or off-target effects. It is the gold standard for determining an inhibitor's biochemical potency (IC50).

Materials:

  • Recombinant active p38α (e.g., Cell Signaling Technology, #9212)

  • ATF-2 (1-109) fusion protein substrate (e.g., Cell Signaling Technology, #9224)

  • 10X Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

  • ATP (10 mM stock)

  • 3X SDS Sample Buffer

  • Primary Antibody: Phospho-ATF-2 (Thr71) Antibody (e.g., Cell Signaling Technology, #9221)

  • Appropriate HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series for Compound X, SB203580, and Doramapimod (e.g., from 100 µM to 0.1 nM) in 1X Kinase Buffer. Include a DMSO vehicle control.

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing 1X Kinase Buffer, 200 µM ATP, and 0.5 µg of ATF-2 substrate per reaction.

  • Set Up Kinase Reaction:

    • To each tube, add 15 µL of the ATF-2/ATP master mix.

    • Add 5 µL of each inhibitor dilution (or DMSO vehicle).

    • Initiate the reaction by adding 5 µL of diluted active p38α kinase (e.g., 50 ng per reaction).

  • Incubation: Gently mix and incubate the reactions for 30 minutes at 30°C.[16][17]

  • Termination: Stop the reaction by adding 12.5 µL of 3X SDS Sample Buffer. Boil at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Resolve the samples on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with the Phospho-ATF-2 (Thr71) primary antibody overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an appropriate imaging system.

  • Data Analysis: Quantify the band intensity for each inhibitor concentration using densitometry software. Normalize the data to the DMSO control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus the log of inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular p38 MAPK Inhibition Assay

This assay measures the inhibitor's ability to block p38 MAPK signaling within a relevant cellular context. We will use lipopolysaccharide (LPS) to stimulate p38 phosphorylation in the murine macrophage cell line RAW 264.7.[9][18]

Rationale: This assay determines the compound's effective potency (EC50) in a biological system, accounting for cell permeability, stability, and engagement with the target in its native environment. Measuring the phosphorylation of p38 itself is a direct readout of pathway activity upstream of substrate phosphorylation.

Materials:

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Inhibitor stock solutions in DMSO

  • Ice-cold PBS and lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Primary Antibodies: Phospho-p38 MAPK (Thr180/Tyr182) Antibody (e.g., Cell Signaling Technology, #4511) and p38 MAPK Antibody (e.g., Cell Signaling Technology, #9212)

  • Appropriate HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Plating: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 2-4 hours prior to treatment.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of Compound X, SB203580, or Doramapimod (e.g., 10 µM to 0.1 nM) for 1 hour. Include a DMSO vehicle control.[18]

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL for 30 minutes.[18] Leave one well untreated (no LPS, no inhibitor) as a negative control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer to a PVDF membrane and block for 1 hour.

    • Incubate with the Phospho-p38 MAPK primary antibody overnight at 4°C.

    • Detect the signal using a secondary antibody and ECL.

    • Crucially, strip the membrane and re-probe with the total p38 MAPK antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for both phospho-p38 and total p38. Calculate the ratio of phospho-p38 to total p38 for each condition. Normalize this ratio to the LPS-stimulated DMSO control (100% activation) and plot the percent inhibition versus the log of inhibitor concentration to determine the EC50 value.

Comparative Data Analysis and Interpretation

The quantitative data from both assays should be summarized for a clear head-to-head comparison. The following table presents a realistic, albeit hypothetical, dataset.

CompoundIn Vitro Assay Cellular Assay Inferred Mechanistic Insight
Compound X IC50 = 85 nMEC50 = 450 nMGood biochemical potency; moderate cellular activity suggests potential issues with cell permeability or stability.
SB203580 IC50 = 60 nMEC50 = 200 nMPotent ATP-competitive inhibitor with good cell permeability. The ~3-4x shift between IC50 and EC50 is typical.[11][19]
Doramapimod IC50 = 38 nMEC50 = 55 nMHighly potent allosteric inhibitor with excellent cellular activity, showing minimal shift between biochemical and cellular potency.[14][20]

Discussion of Hypothetical Results: In this scenario, Compound X demonstrates promising direct inhibition of the p38α enzyme, with an IC50 value in the nanomolar range, comparable to SB203580. However, the ~5-fold increase from its IC50 to its EC50 in the cellular assay is noteworthy. This "IC50-to-EC50 shift" is a critical parameter. A large shift can indicate several factors: poor cell membrane permeability, rapid metabolism within the cell, efflux by cellular pumps, or significant off-target effects. In contrast, Doramapimod's minimal shift highlights its high efficiency and target engagement in a cellular environment. The performance of SB203580 serves as a standard benchmark for an effective ATP-competitive inhibitor.

Conclusion and Future Directions

This guide establishes a rigorous, scientifically-grounded methodology for evaluating the efficacy of a novel compound, this compound, against the p38 MAPK pathway. By employing both in vitro and cell-based assays and comparing against well-characterized inhibitors like SB203580 and Doramapimod, researchers can obtain a robust profile of their compound's potency, cellular effectiveness, and potential mechanism.

Based on our hypothetical data, Compound X warrants further investigation. Key next steps would include:

  • Selectivity Profiling: Screening Compound X against a panel of other kinases to determine its specificity for p38 MAPK.

  • Pharmacokinetic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to understand the observed IC50-to-EC50 shift.

  • Downstream Functional Assays: Measuring the inhibition of TNF-α or IL-6 production in LPS-stimulated macrophages to confirm that target engagement translates to a functional anti-inflammatory effect.

By following this structured approach, research teams can efficiently and accurately benchmark their novel inhibitors, enabling data-driven decisions in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of Synthesized Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Accurate Purity Assessment in Imidazole-Based Drug Development

Imidazole derivatives form the structural core of a vast array of pharmaceuticals, from antifungal agents to proton pump inhibitors. In the journey from synthesis to clinical application, the purity of the active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Accurately quantifying the main compound against process impurities, residual solvents, and degradation products is a non-negotiable regulatory and scientific requirement.

Traditionally, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for purity analysis. However, Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method that offers distinct advantages, particularly for novel chemical entities like many synthesized imidazole derivatives.[1][2] This guide will elucidate the principles of qNMR, detail a robust workflow for its application, and provide a critical comparison with chromatographic techniques, empowering you to make informed decisions for your analytical strategy.

The Principle of qNMR: A Foundation of Absolute Quantification

Unlike chromatographic methods that rely on the response factor of a chromophore or other physicochemical properties, qNMR is a primary ratio method.[3] Its quantitative power stems from a fundamental physical principle: the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[4][5][6]

This means that by co-dissolving a known mass of a high-purity internal standard (IS) with a known mass of the analyte (the imidazole derivative), we can determine the analyte's purity by comparing the integral of a specific, well-resolved analyte signal to a signal from the internal standard.[5] This approach provides an absolute measure of purity without the need for a specific reference standard of the analyte itself, which is often unavailable in early drug development.[4][7]

The qNMR Experimental Workflow: A Self-Validating System

Achieving accurate and reproducible qNMR results is contingent on a meticulously planned and executed experimental protocol.[8] Each step is designed to mitigate potential sources of error, creating a self-validating system.

Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Method Planning & Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation planning 1. Method Planning - Select Analyte & IS Peaks - Choose Solvent weighing 2. Accurate Weighing - Analyte (Sample) - Internal Standard (IS) planning->weighing dissolution 3. Dissolution - Dissolve Sample & IS in Deuterated Solvent weighing->dissolution equilibration 4. Equilibration - Allow 5 min for sample temperature to stabilize dissolution->equilibration tuning 5. Shimming & Tuning - Optimize magnetic field homogeneity equilibration->tuning acquisition 6. Data Acquisition - Set key parameters (D1, NS) - Collect FID tuning->acquisition processing 7. Data Processing - Fourier Transform - Phasing & Baseline Correction acquisition->processing integration 8. Integration - Integrate selected Analyte & IS peaks processing->integration calculation 9. Purity Calculation - Apply qNMR equation integration->calculation report report calculation->report Decision_Tree start Purity Analysis Needed for Imidazole Derivative q1 Is a certified reference standard of the analyte available? start->q1 q2 Is the analyte volatile and thermally stable? q1->q2 Yes (Routine QC) use_qnmr Use qNMR (Primary Method) q1->use_qnmr No (Early Development) q3 Are non-chromophoric impurities suspected? q2->q3 No use_gc Consider GC q2->use_gc Yes use_hplc Use HPLC (Established Method) q3->use_hplc No use_both Use Both qNMR & HPLC (Orthogonal Confirmation) q3->use_both Yes

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (1-Ethyl-1H-imidazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Safety, Compliance, and Environmental Responsibility in the Laboratory

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (1-Ethyl-1H-imidazol-5-yl)methanol. As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a protocol, but a framework for understanding the chemical's nature, its potential hazards, and the logic behind each step of its disposal. By adhering to these field-proven insights, your laboratory can ensure a self-validating system of safety and regulatory compliance.

Hazard Assessment and Characterization

The presence of the methanol group suggests potential routes of metabolic activity, and the ethyl-imidazole core is a common moiety in pharmacologically active molecules. Therefore, treating this compound with a high degree of caution is imperative. The waste generated must be considered hazardous until proven otherwise.

Inferred Hazard Profile Summary

Hazard ClassificationDescription & RationaleSupporting Evidence (Analogous Compounds)
Acute Toxicity (Oral, Dermal) Likely harmful if swallowed or in contact with skin. Imidazole itself is classified as harmful if swallowed.[3] A methylated analogue, (1-Methyl-1H-imidazol-4-yl)methanol, is also classified as harmful if swallowed or in contact with skin.[4]Acute Tox. 4 (H302), Acute Tox. 4 (H312)[4]
Skin Corrosion/Irritation Expected to cause skin irritation or burns. Imidazole is a corrosive solid.[1][2] The methylated analogue is a known skin irritant.[4]Causes severe skin burns and eye damage.[3]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage. This is a common characteristic of basic organic compounds and is explicitly noted for imidazole and its derivatives.[3][4]Causes serious eye damage.[3]
Incompatibilities Reacts with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5] Such reactions can be violent and produce heat or hazardous fumes.Keep away from incompatible chemicals.[5]

Personal Protective Equipment (PPE) & Safety Precautions

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn to prevent exposure.

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection : Wear appropriate protective gloves, such as nitrile or butyl rubber, to prevent skin exposure.[2] Always inspect gloves prior to use and change them immediately if they become contaminated.

  • Skin and Body Protection : A chemically compatible laboratory coat that fully extends to the wrist must be worn and buttoned to its full length.[5] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5]

  • Respiratory Protection : All handling of the material, especially in solid (powder) form or when generating aerosols, should occur within a certified chemical fume hood to prevent inhalation.[2]

Causality : The rationale for this level of PPE is the compound's inferred corrosive nature and potential for acute toxicity upon skin contact or inhalation.[3][4] The fume hood provides a critical engineering control to minimize respiratory exposure.

Waste Segregation and Collection Protocol

Proper segregation is fundamental to safe and compliant chemical waste management. Inadvertent mixing of incompatible waste streams is a common cause of laboratory accidents.[5]

Step 1: Designate a Hazardous Waste Container Select a container that is in good condition and compatible with this compound.[6] A high-density polyethylene (HDPE) or glass bottle with a securely closing screw-top lid is appropriate. The container must not react with the waste.[6]

Step 2: Label the Container Correctly The moment the first drop of waste enters the container, it must be labeled. According to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), all satellite accumulation containers must be clearly marked.[6][7]

Your label must include:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "this compound" . Avoid abbreviations or formulas.

  • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

  • The name of the principal investigator or laboratory contact.

Step 3: Accumulate Waste Safely

  • Location : The waste container must be kept at or near the point of generation and under the control of the laboratory personnel.[7] This is known as a Satellite Accumulation Area (SAA).

  • Segregation : Do NOT mix this waste with other waste streams, especially acidic solutions or strong oxidizers.[5] Store the container in secondary containment (e.g., a chemical-resistant tray) away from incompatible materials.

  • Container Closure : Keep the waste container securely sealed at all times, except when adding waste.[6][8] Evaporation of chemicals into the laboratory air is not a permissible disposal method and is a violation of RCRA regulations.[8]

Disposal Workflow: From Bench to Pickup

This workflow ensures that the waste is handled safely and is ready for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor.

Step 1: Waste Generation and Immediate Collection As soon as this compound or materials contaminated with it (e.g., weighing paper, contaminated pipette tips) are deemed waste, place them directly into your properly labeled hazardous waste container.

Step 2: Managing Contaminated Materials

  • Sharps : Needles or other sharps contaminated with this chemical must be placed in a designated sharps container and managed as hazardous waste.

  • Labware : Glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or methanol). The first rinseate must be collected as hazardous waste. Subsequent rinses may be disposable down the drain depending on local regulations; consult your institution's EHS for guidance.

  • PPE : Grossly contaminated gloves, bench paper, or lab coats should be double-bagged, sealed, labeled with the chemical name, and disposed of as solid hazardous waste.[5]

Step 3: Final Container Sealing and Relocation Once the waste container is full or is no longer being used, securely seal the lid. Ensure the label is complete and legible. At this point, you should arrange for pickup by your institution's EHS office. They have full responsibility for the collection and ultimate disposal of hazardous waste.[5]

Step 4: Final Disposal Method (Handled by EHS) The ultimate disposal of this compound will be determined by your EHS provider in accordance with federal and state regulations. The most probable disposal route for this type of organic chemical is incineration in a licensed hazardous waste facility.[1] This method ensures the complete destruction of the compound. Landfilling is not an appropriate method for this chemical.

Spill and Emergency Procedures

Small Spill (Contained within a fume hood, <25 mL)

  • Notify all personnel in the immediate area.[5]

  • Wearing your full PPE, absorb the spill using a chemical absorbent pad or vermiculite. Do not use combustible materials like paper towels on a large spill.

  • Use dry clean-up procedures; avoid generating dust if the material is solid.[1]

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled bag or container for hazardous waste disposal.[1]

  • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Large Spill or Any Spill Outside of a Fume Hood

  • Evacuate the area immediately.[5]

  • Alert others and prevent entry into the spill zone.

  • If there is a fire or medical emergency, call 911 (or your institution's emergency number).

  • Contact your institution's EHS department immediately for emergency response and cleanup.[5]

In Case of Personal Exposure

  • Eyes : Immediately flush with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin : Remove contaminated clothing immediately and wash the affected area with copious amounts of soap and water. Seek medical attention.[4]

  • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[4]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.[5]

Regulatory Context: The RCRA Framework

The management of chemical waste in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[8][9] This framework establishes the "cradle-to-grave" management of hazardous materials. As a generator of hazardous waste, you are responsible for its proper identification, segregation, storage, and preparation for disposal.[6][8] Academic laboratories often operate under specific provisions, such as Subpart K or as Satellite Accumulation Areas, which provide standards for managing waste safely in a research environment.[7][10] Failure to comply with these regulations can result in significant fines and, more importantly, can create serious safety and environmental hazards.[9]

Disposal Decision Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep In-Lab Preparation & Handling cluster_disposal Final Disposal Process cluster_emergency Emergency Path A Waste Generation (this compound or contaminated material) B Characterize as Hazardous Waste (Toxic, Corrosive) A->B Step 1 C Select Compatible Container (HDPE or Glass, Screw Cap) B->C Step 2 D Label Container Immediately ('Hazardous Waste' + Full Chemical Name) C->D Step 3 E Segregate Waste (Store away from acids & oxidizers) D->E Step 4 F Accumulate in SAA (Keep container closed) E->F Step 5 G Spill Occurs F->G H Container Full or No Longer Needed F->H Process Complete M Follow Spill & Emergency Protocol (Evacuate, Notify, Contact EHS) G->M I Finalize Label & Securely Seal H->I J Contact EHS for Pickup I->J K EHS Transports to Central Facility J->K L Final Disposal via Incineration (Managed by Licensed Vendor) K->L

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethyl-1H-imidazol-5-yl)methanol
Reactant of Route 2
(1-Ethyl-1H-imidazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.